Technical Documentation Center

ethyl {2-[5-(benzyloxy)-1H-indol-3-yl]ethyl}carbamate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: ethyl {2-[5-(benzyloxy)-1H-indol-3-yl]ethyl}carbamate
  • CAS: 103857-29-0

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Predicted Pharmacokinetics and Pharmacodynamics of Ethyl {2-[5-(benzyloxy)-1H-indol-3-yl]ethyl}carbamate

A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals Preamble: A Note on Scientific Inference Molecular Structure and Rationale for Investigation Ethyl {2-[5-(benzy...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals

Preamble: A Note on Scientific Inference

Molecular Structure and Rationale for Investigation

Ethyl {2-[5-(benzyloxy)-1H-indol-3-yl]ethyl}carbamate is a tryptamine derivative. Its core, 5-benzyloxytryptamine (5-BnO-T), is a known serotonergic agent.[1][2] The addition of an ethyl carbamate group to the terminal amine of the tryptamine side chain is a critical modification that is expected to significantly influence its absorption, distribution, metabolism, excretion (ADME), and receptor interaction profile compared to its parent amine. Such modifications are common in medicinal chemistry to alter properties like lipophilicity, metabolic stability, and receptor binding duration.

Predicted Pharmacodynamics: A Tale of Two Moieties

The pharmacodynamic profile of this compound is likely a composite of the effects of the 5-benzyloxytryptamine core and the potential interactions of the ethyl carbamate group.

The Serotonergic Core: 5-Benzyloxytryptamine

5-Benzyloxytryptamine is an agonist at the 5-HT1D, 5-HT2, and 5-HT6 serotonin receptors.[1] It has been described as a relatively selective partial agonist at 5-HT1D receptors.[2] The 5-benzyloxy substitution at the indole ring is a key feature that influences its receptor binding profile.[2]

  • 5-HT1D Receptor Agonism : Partial agonism at 5-HT1D receptors suggests potential applications in conditions where modulation of serotonergic transmission is desired, without inducing the full downstream signaling cascade of a full agonist.

  • 5-HT2 Receptor Interaction : Engagement of 5-HT2 receptors is a hallmark of many psychoactive tryptamines.[1][3] The nature of this interaction (agonist vs. antagonist, and selectivity for 5-HT2A, 2B, or 2C) would be a critical determinant of the compound's overall central nervous system effects. N-benzylated tryptamines are known to be potent 5-HT2A receptor agonists.[4]

  • 5-HT6 Receptor Agonism : The role of 5-HT6 receptors in cognition and mood is an active area of research, and agonism at this target could contribute to the compound's neuropsychiatric profile.[1]

The ethyl carbamate modification on the amine may alter the affinity and efficacy at these receptors compared to the parent 5-BnO-T. This could be due to steric hindrance or altered electronic properties at the binding site.

The Carbamate Influence: Potential for Cholinesterase Inhibition

Carbamates are a well-known class of compounds that can act as reversible inhibitors of acetylcholinesterase (AChE).[5][6][7] While the primary activity of the molecule is predicted to be serotonergic, the potential for off-target AChE inhibition cannot be discounted and should be experimentally verified. Inhibition of AChE would lead to an increase in acetylcholine levels at the synapse, resulting in cholinergic effects.

Experimental Protocol: In Vitro Receptor Binding and Functional Assays

A foundational step in characterizing this compound would be to perform a comprehensive panel of in vitro assays.

Objective: To determine the binding affinity (Ki) and functional activity (EC50/IC50, Emax) of ethyl {2-[5-(benzyloxy)-1H-indol-3-yl]ethyl}carbamate at key serotonin receptor subtypes and acetylcholinesterase.

Methodology:

  • Receptor Binding Assays:

    • Utilize commercially available membrane preparations expressing human recombinant serotonin receptors (e.g., 5-HT1A, 5-HT1D, 5-HT2A, 5-HT2C, 5-HT6).

    • Employ standard radioligand displacement assays. For example, for 5-HT2A, [3H]-ketanserin could be used as the radioligand.

    • Incubate membranes with a fixed concentration of radioligand and a range of concentrations of the test compound.

    • Measure bound radioactivity using a scintillation counter.

    • Calculate Ki values using the Cheng-Prusoff equation.

  • Functional Assays (e.g., for 5-HT2A):

    • Use a cell line stably expressing the human 5-HT2A receptor and a reporter system (e.g., a calcium-sensitive dye for Gq-coupled receptors).

    • Apply the test compound at various concentrations and measure the cellular response (e.g., changes in intracellular calcium).

    • Determine EC50 (concentration for 50% of maximal response) and Emax (maximal response) to classify the compound as a full or partial agonist, or an antagonist.

  • Acetylcholinesterase Inhibition Assay:

    • Employ a modified Ellman's assay using purified human AChE.

    • Incubate the enzyme with the test compound at various concentrations.

    • Add the substrate acetylthiocholine and the chromogen 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB).

    • Monitor the change in absorbance at 412 nm over time to determine the rate of enzyme activity.

    • Calculate the IC50 value (concentration for 50% inhibition).

Diagram: Predicted Pharmacodynamic Interactions

PD_Pathway cluster_serotonergic Serotonergic System cluster_cholinergic Cholinergic System (Potential Off-Target) Compound Ethyl {2-[5-(benzyloxy)-1H- indol-3-yl]ethyl}carbamate 5-HT1D_Receptor 5-HT1D Receptor Compound->5-HT1D_Receptor Agonist/Partial Agonist 5-HT2A_Receptor 5-HT2A Receptor Compound->5-HT2A_Receptor Agonist? 5-HT6_Receptor 5-HT6 Receptor Compound->5-HT6_Receptor Agonist? AChE Acetylcholinesterase (AChE) Compound->AChE Reversible Inhibitor? Serotonergic_Effects Modulation of Mood, Cognition, etc. 5-HT1D_Receptor->Serotonergic_Effects 5-HT2A_Receptor->Serotonergic_Effects 5-HT6_Receptor->Serotonergic_Effects Cholinergic_Effects Increased Acetylcholine, Potential Side Effects AChE->Cholinergic_Effects Inhibition leads to Metabolism Parent Ethyl {2-[5-(benzyloxy)-1H- indol-3-yl]ethyl}carbamate Metabolite1 5-Benzyloxytryptamine (Active Metabolite) Parent->Metabolite1 Esterase Hydrolysis Metabolite3 Oxidized Metabolites (e.g., hydroxylated) Parent->Metabolite3 CYP450 Oxidation Metabolite2 5-Benzyloxyindoleacetic acid (Inactive) Metabolite1->Metabolite2 MAO-A Excretion Excretion (Urine/Feces) Metabolite2->Excretion Metabolite4 Conjugated Metabolites (Glucuronides/Sulfates) Metabolite3->Metabolite4 Phase II Conjugation Metabolite4->Excretion

Sources

Exploratory

A Comprehensive Preclinical Toxicity Assessment of Ethyl {2-[5-(benzyloxy)-1H-indol-3-yl]ethyl}carbamate in Animal Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Authored by: Your Senior Application Scientist Abstract This technical guide outlines a comprehensive strategy for evaluating the preclinical toxicity profi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Abstract

This technical guide outlines a comprehensive strategy for evaluating the preclinical toxicity profile of the novel chemical entity, ethyl {2-[5-(benzyloxy)-1H-indol-3-yl]ethyl}carbamate. Given the absence of specific toxicological data for this compound, this document provides a roadmap for its systematic investigation in animal models. By integrating established principles of toxicology with insights into the known effects of its structural components—an indole nucleus and an ethyl carbamate moiety—this guide details the necessary in silico, in vitro, and in vivo studies required to characterize its safety profile for potential drug development. The protocols and experimental designs described herein are grounded in regulatory expectations and scientific best practices to ensure the generation of robust and reliable data for Investigational New Drug (IND) submissions.

Introduction and Rationale

Ethyl {2-[5-(benzyloxy)-1H-indol-3-yl]ethyl}carbamate is a synthetic compound featuring a 5-benzyloxyindole core. The indole scaffold is a privileged structure in medicinal chemistry, forming the basis of numerous therapeutic agents.[1] Specifically, the 5-benzyloxyindole moiety is a key intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders.[2] The ethyl carbamate functional group, however, warrants a thorough toxicological assessment due to its classification as a probable human carcinogen.[3] Therefore, a rigorous evaluation of the toxicity profile of this hybrid molecule is imperative to determine its potential for safe clinical development.

This guide provides a structured approach to this evaluation, emphasizing the causal relationships between experimental choices and the scientific questions being addressed. The overarching goal is to construct a comprehensive safety profile that can confidently inform go/no-go decisions in a drug development pipeline.

Predicted Toxicity Profile: A Structure-Activity Relationship (SAR) Perspective

A preliminary assessment of potential toxicity can be derived from the known properties of the compound's core components:

  • The Indole Nucleus: Indole derivatives exhibit a wide range of biological activities. While many are well-tolerated, some have shown cytotoxicity in various cell lines.[4] For instance, indole-3-acetic acid has demonstrated toxicity in Caco-2 and HepaRG cells.[4] The presence of different substituents on the indole ring can significantly modulate its toxicological properties.[1]

  • The Ethyl Carbamate Moiety: Ethyl carbamate (urethane) is a well-characterized genotoxic carcinogen.[5] It is known to induce tumors at multiple sites in various animal species.[5] Chronic exposure in C. elegans has been shown to impede growth, inhibit reproduction, shorten lifespan, and promote neurodegeneration.[3][6] The primary concern is whether the conjugation of ethyl carbamate to the indole scaffold alters its carcinogenic potential.

Therefore, the toxicological assessment of ethyl {2-[5-(benzyloxy)-1H-indol-3-yl]ethyl}carbamate must pay special attention to potential genotoxicity, carcinogenicity, and neurotoxicity.

Proposed Preclinical Toxicology Program

A tiered approach to toxicity testing is recommended, starting with computational and in vitro methods before proceeding to more complex in vivo studies. This strategy aligns with the principles of the 3Rs (Replacement, Reduction, and Refinement) of animal testing.

In Silico ADME and Toxicity Prediction

Prior to extensive laboratory studies, computational models can provide valuable initial insights into the compound's potential liabilities.

Experimental Protocol:

  • Software: Utilize validated software platforms such as TOPKAT or DS Accord for Excel.[7]

  • Input: The 2D molecular structure of ethyl {2-[5-(benzyloxy)-1H-indol-3-yl]ethyl}carbamate.

  • Endpoints to Model:

    • ADME Properties: Aqueous solubility, blood-brain barrier penetration, cytochrome P450 (CYP) inhibition (specifically CYP2D6), hepatotoxicity, human intestinal absorption, and plasma protein binding.[7]

    • Toxicity Endpoints: Developmental Toxicity Potential (DTP), mutagenicity (Ames test), rodent carcinogenicity, and rat oral LD50.[7]

  • Analysis: Evaluate the computed probabilities and scores for each endpoint to identify potential areas of concern that will require focused investigation in subsequent studies.

Table 1: Example of In Silico Prediction Data Summary

ParameterPredicted Value/ClassificationImplication for Further Studies
Aqueous Solubility Low / HighInfluences formulation development for in vivo studies.
BBB Penetration Yes / NoInforms potential for CNS effects (therapeutic or toxic).
CYP2D6 Inhibition High / Low ProbabilityIndicates potential for drug-drug interactions.
Hepatotoxicity Likely / UnlikelyGuides monitoring of liver function in in vivo studies.
Ames Mutagenicity Positive / NegativeA positive prediction mandates confirmatory in vitro testing.
Carcinogenicity Potential Carcinogen / Non-carcinogenGuides the design of long-term carcinogenicity studies.
Rat Oral LD50 Predicted Value (mg/kg)Provides a preliminary estimate for starting doses in acute toxicity studies.
In Vitro Toxicology Studies

In vitro assays are crucial for assessing specific toxicological endpoints in a controlled environment and are required before first-in-human studies.[8]

A standard battery of genotoxicity tests should be conducted to evaluate the compound's potential to cause genetic damage.[8]

Experimental Protocols:

  • Bacterial Reverse Mutation Assay (Ames Test):

    • Purpose: To detect gene mutations.

    • Method: Use various strains of Salmonella typhimurium and Escherichia coli with and without metabolic activation (S9 fraction).

    • Procedure: Expose the bacterial strains to a range of concentrations of the test compound.

    • Endpoint: A significant increase in the number of revertant colonies compared to the negative control indicates a positive result.

  • In Vitro Mammalian Chromosomal Aberration Test:

    • Purpose: To detect chromosomal damage.

    • Method: Use a mammalian cell line, such as Chinese Hamster Ovary (CHO) cells or human peripheral blood lymphocytes.

    • Procedure: Treat the cells with the test compound at various concentrations, with and without metabolic activation.

    • Endpoint: Analyze metaphase cells for chromosomal aberrations (e.g., breaks, gaps, rearrangements).

  • In Vitro Mouse Lymphoma Assay (MLA):

    • Purpose: To detect both gene mutations and clastogenic activity.

    • Method: Use the L5178Y/TK+/- mouse lymphoma cell line.

    • Procedure: Expose cells to the test compound and select for mutations at the thymidine kinase (TK) locus.

    • Endpoint: An increase in the frequency of TK-deficient mutants indicates a positive result.

dot

Genotoxicity_Workflow cluster_invitro In Vitro Genotoxicity Battery cluster_invivo In Vivo Follow-up (if in vitro positive) Ames Ames Test (Bacterial Reverse Mutation) Result1 Result1 Ames->Result1 Positive/Negative Chromo Chromosomal Aberration Test (Mammalian Cells) Result2 Result2 Chromo->Result2 Positive/Negative MLA Mouse Lymphoma Assay (Mammalian Cells) Result3 Result3 MLA->Result3 Positive/Negative Test_Compound Ethyl {2-[5-(benzyloxy)-1H- indol-3-yl]ethyl}carbamate Test_Compound->Ames Detects point mutations Test_Compound->Chromo Detects clastogenicity Test_Compound->MLA Detects mutations & clastogenicity Micronucleus Rodent Micronucleus Test (Bone Marrow or Peripheral Blood) Result1->Micronucleus Result2->Micronucleus Result3->Micronucleus Final_Assessment Final_Assessment Micronucleus->Final_Assessment Confirms in vivo relevance

Caption: Workflow for Genotoxicity Assessment.

Experimental Protocol:

  • Cell Lines: A panel of human cell lines should be used, including liver cells (e.g., HepG2), kidney cells (e.g., HEK293), and neuronal cells (e.g., SH-SY5Y) to assess organ-specific toxicity.

  • Assay: Use a standard cell viability assay, such as the MTT or LDH release assay.

  • Procedure: Expose the cells to a range of concentrations of the test compound for 24, 48, and 72 hours.

  • Endpoint: Determine the IC50 (concentration that inhibits 50% of cell growth) for each cell line and time point.

In Vivo Toxicology Studies

All in vivo studies must be conducted in compliance with Good Laboratory Practice (GLP) regulations.[9] The choice of animal species should be justified; typically, a rodent (e.g., rat) and a non-rodent (e.g., dog or non-human primate) species are required for small molecules.[10]

Purpose: To determine the median lethal dose (LD50) and identify signs of acute toxicity.

Experimental Protocol:

  • Species: Wistar or Sprague-Dawley rats.

  • Method: As per OECD Guideline 423 (Acute Toxic Class Method).

  • Procedure: A single oral dose of the compound is administered to a small number of animals. The dose is escalated in subsequent groups.

  • Observations: Animals are observed for clinical signs of toxicity and mortality for up to 14 days.

  • Endpoint: Determination of the LD50 and the maximum tolerated dose (MTD).

The duration of these studies depends on the intended duration of clinical use.[8]

Purpose: To identify target organs of toxicity and establish a no-observed-adverse-effect level (NOAEL).

Experimental Protocol:

  • Species: Rat and a non-rodent species.

  • Duration: Typically 28 days for initial studies, potentially extending to 90 days or longer for chronic conditions.

  • Dose Groups: At least three dose levels (low, mid, high) and a vehicle control group. The high dose should be the MTD or a limit dose (e.g., 1000 mg/kg/day).[11]

  • Administration: The intended clinical route of administration should be used.

  • Parameters Monitored:

    • Clinical observations (daily)

    • Body weight and food consumption (weekly)

    • Ophthalmology (pre-study and termination)

    • Hematology and clinical chemistry (at termination)

    • Urinalysis (at termination)

    • Gross pathology and organ weights (at termination)

    • Histopathology of a comprehensive list of tissues.

  • Recovery Groups: It is common practice to include recovery groups to assess the reversibility of any observed toxic effects.[10]

Table 2: Standard Endpoints in a 28-Day Repeated-Dose Toxicity Study

CategoryEndpoints
In-life Observations Clinical signs, body weight, food/water consumption, functional observational battery (FOB).
Clinical Pathology Hematology (e.g., CBC, differential), coagulation, serum chemistry (e.g., ALT, AST, BUN, creatinine).
Terminal Procedures Gross necropsy, organ weights (e.g., liver, kidneys, spleen, brain, heart).
Histopathology Microscopic examination of a comprehensive set of tissues from all animals in the control and high-dose groups, and any target organs from other groups.

dot

Repeated_Dose_Toxicity_Study_Workflow cluster_setup Study Setup cluster_dosing Dosing Phase (e.g., 28 or 90 days) cluster_monitoring In-Life Monitoring cluster_termination Terminal Phase cluster_analysis Data Analysis & Interpretation Animal_Selection Select Species (e.g., Rat, Dog) Dose_Selection Select Dose Levels (Low, Mid, High, Control) Based on Acute/Range-Finding Studies Animal_Selection->Dose_Selection Daily_Dosing Daily Administration (Intended Clinical Route) Dose_Selection->Daily_Dosing Clinical_Obs Clinical Observations Daily_Dosing->Clinical_Obs Body_Weight Body Weight & Food Intake Daily_Dosing->Body_Weight FOB Functional Observational Battery Daily_Dosing->FOB Blood_Collection Blood Collection for Clinical Pathology Clinical_Obs->Blood_Collection Body_Weight->Blood_Collection FOB->Blood_Collection Necropsy Gross Necropsy & Organ Weights Blood_Collection->Necropsy Tissue_Collection Tissue Collection for Histopathology Necropsy->Tissue_Collection Data_Analysis Statistical Analysis of All Data Tissue_Collection->Data_Analysis Pathology_Report Histopathology Report Data_Analysis->Pathology_Report NOAEL Determine NOAEL (No-Observed-Adverse-Effect Level) Pathology_Report->NOAEL

Caption: General Workflow for a Repeated-Dose Toxicity Study.

Purpose: To assess the effects of the compound on vital organ systems, including the cardiovascular, respiratory, and central nervous systems.[12]

Experimental Protocol:

  • Cardiovascular System: In vivo telemetry in a conscious, unrestrained large animal model (e.g., dog) to monitor ECG, blood pressure, and heart rate.

  • Respiratory System: Whole-body plethysmography in rats to measure respiratory rate and tidal volume.

  • Central Nervous System: A functional observational battery (FOB) and Irwin test in rats to assess behavioral and neurological changes.

Data Interpretation and Risk Assessment

The culmination of this toxicological program is the integration of all data to perform a comprehensive risk assessment. The NOAEL determined from the most sensitive species in the most relevant study is used to calculate the maximum recommended starting dose (MRSD) for Phase I clinical trials, incorporating appropriate safety factors.[11] Any positive findings in the genotoxicity battery would trigger a more in-depth investigation and could potentially halt the development of the compound.

Conclusion

The toxicological evaluation of ethyl {2-[5-(benzyloxy)-1H-indol-3-yl]ethyl}carbamate requires a meticulous and systematic approach. Due to the structural alerts provided by the ethyl carbamate moiety, a strong emphasis on genotoxicity and long-term toxicity is warranted. The multi-faceted strategy outlined in this guide, from in silico prediction to comprehensive in vivo studies, provides a robust framework for characterizing the safety profile of this novel compound. By adhering to these principles, researchers and drug developers can generate the high-quality, reliable data necessary to make informed decisions and to support regulatory submissions for first-in-human clinical trials.

References

  • Exploring the biological impact of bacteria-derived indole compounds on human cell health: Cytotoxicity and cell proliferation across six cell lines - PMC. (2024, December 24).
  • In-silico ADME and toxcity studies of some novel indole derivatives - Journal of Applied Pharmaceutical Science. (2011).
  • Acute and Chronic Toxicity of Indole Alkaloids from Leaves of Alstonia scholaris (L.) R. Br.
  • Biological Profile of Synthetic and Natural Indole Derivatives: Paving New Paths in Cancer Tre
  • Recommendations for the Conduction of Preclinical Toxicological Tests for new drugs or drug compounds - vivo Science GmbH.
  • What Is Small Molecule Preclinical Testing? Overview, Objectives, and Key Test Methods. (2025, March 14).
  • ethyl carbam
  • Preclinical Toxicology for Successful IND Applic
  • Regulatory Knowledge Guide for Small Molecules | NIH's Seed.
  • Preclinical Toxicology vs Clinical: Key Considerations in Using Lipid-Based Formul
  • (PDF) Acute and Chronic Toxicity of Indole Alkaloids from Leaves of Alstonia scholaris (L.) R. Br.
  • Molecular Modeling and Synthesis of Ethyl Benzyl Carbam
  • Molecular characterization of ethyl carbamate toxicity in Caenorhabditis elegans - PMC. (2022, April 4).
  • Molecular Modeling and Synthesis of Ethyl Benzyl Carbam
  • (PDF)
  • Molecular characterization of ethyl carbamate toxicity in Caenorhabditis elegans - PubMed. (2022, April 4).
  • 5-BENZYLOXYINDOLE - gsrs.
  • 5-Benzyloxyindole - Chem-Impex.

Sources

Foundational

Molecular Weight, Exact Mass, and Technical Profiling of Ethyl {2-[5-(benzyloxy)-1H-indol-3-yl]ethyl}carbamate

As drug development increasingly targets complex ion channels and monoaminergic receptors, functionalized tryptamines have emerged as highly versatile scaffolds. Ethyl {2-[5-(benzyloxy)-1H-indol-3-yl]ethyl}carbamate is a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As drug development increasingly targets complex ion channels and monoaminergic receptors, functionalized tryptamines have emerged as highly versatile scaffolds. Ethyl {2-[5-(benzyloxy)-1H-indol-3-yl]ethyl}carbamate is a specialized derivative of 5-benzyloxytryptamine (5-BT). By protecting the primary aliphatic amine as an ethyl carbamate, researchers can significantly alter the molecule's lipophilicity, metabolic stability, and receptor-binding kinetics.

This technical guide provides an authoritative breakdown of the compound’s physicochemical properties, exact mass calculations for high-resolution mass spectrometry (HRMS), self-validating synthetic protocols, and its pharmacological relevance.

Physicochemical Properties and Mass Spectrometry Profile

Accurate mass determination is the cornerstone of validating synthetic tryptamine derivatives. The addition of the benzyloxy group at the C5 position of the indole ring, combined with the ethyl carbamate moiety, yields a unique isotopic signature.

Quantitative Data Summary

The following table summarizes the core quantitative metrics required for analytical validation and pharmacokinetic modeling. The exact mass is calculated based on the most abundant naturally occurring isotopes (C=12.0000, H=1.0078, N=14.0031, O=15.9949) [1].

PropertyValueAnalytical Significance
Chemical Formula C₂₀H₂₂N₂O₃Defines the atomic composition for HRMS.
Molecular Weight 338.407 g/mol Used for bulk stoichiometric calculations.
Monoisotopic Exact Mass 338.1630 DaCritical target for resolving isobaric interferences in HRMS.
Precursor Ion[M+H]⁺ 339.1703 m/zPrimary target mass in positive electrospray ionization (ESI+).
Sodium Adduct [M+Na]⁺ 361.1528 m/zSecondary confirmation ion often observed in LC-MS.
H-Bond Donors 2Indole NH and Carbamate NH; critical for receptor docking.
H-Bond Acceptors 3Ether oxygen and Carbamate oxygens.

Synthetic Methodology and Causality

The synthesis of ethyl {2-[5-(benzyloxy)-1H-indol-3-yl]ethyl}carbamate relies on the regioselective N-acylation of 5-benzyloxytryptamine. The protocol below is designed as a self-validating system, ensuring that experimental choices directly prevent common side reactions such as over-acylation or degradation.

Experimental Protocol: N-Carbamylation Workflow

Step 1: Reagent Preparation

  • Dissolve 1.0 equivalent of 5-benzyloxytryptamine in anhydrous dichloromethane (DCM) under an inert nitrogen atmosphere.

  • Causality: Anhydrous DCM is strictly required to prevent the competitive hydrolysis of the highly reactive ethyl chloroformate reagent into ethanol and carbon dioxide.

Step 2: Base Addition and Temperature Control

  • Add 1.5 equivalents of triethylamine (Et₃N) to the solution and cool the reaction flask to 0 °C using an ice bath.

  • Causality: Et₃N acts as an acid scavenger to neutralize the HCl byproduct. Removing HCl is critical; otherwise, it would protonate the primary amine of the tryptamine, rendering it non-nucleophilic and halting the reaction. Cooling to 0 °C suppresses the kinetic energy of the system, preventing the unwanted acylation of the secondary indole nitrogen (N1), thereby ensuring high regioselectivity.

Step 3: Carbamate Formation

  • Dropwise add 1.1 equivalents of ethyl chloroformate. Allow the reaction to slowly warm to room temperature over 2 hours.

  • Causality: Dropwise addition prevents localized exothermic spikes. Warming to room temperature ensures the reaction goes to completion after the initial highly reactive phase is controlled.

Step 4: Quenching and Purification

  • Quench the reaction with saturated aqueous NaHCO₃. Extract the organic layer, wash with brine, and dry over anhydrous Na₂SO₄.

  • Purify via silica gel flash chromatography (Hexane/Ethyl Acetate gradient).

SynthesisWorkflow A 5-Benzyloxytryptamine (Precursor) C N-Carbamylation (Et3N, DCM, 0°C to RT) A->C B Ethyl Chloroformate (Reagent) B->C D Target Carbamate (C20H22N2O3) C->D Purification E LC-MS/MS Validation D->E Analysis F Exact Mass: m/z 339.1703 [M+H]+ E->F Confirmation

Fig 1. Synthetic workflow and LC-MS validation for the target tryptamine carbamate.

Analytical Validation: LC-MS/MS Protocol

To confirm the exact mass and structural integrity of the synthesized carbamate, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is employed.

Step 1: Chromatographic Separation

  • Column: C18 Reverse-Phase (e.g., 50 mm × 2.1 mm, 1.8 µm).

  • Mobile Phase: Gradient of Water (A) and Acetonitrile (B), both containing 0.1% Formic Acid.

  • Causality: The lipophilic benzyloxy and ethyl carbamate groups require a non-polar stationary phase (C18) for effective retention. Formic acid acts as a proton source, drastically enhancing the ionization efficiency in the MS source.

Step 2: ESI-MS/MS Detection

  • Ionization Mode: Electrospray Ionization Positive (ESI+).

  • Target Precursor: m/z 339.1703.

  • Causality: The basic nitrogen atoms (particularly the indole NH) readily accept protons in the acidic mobile phase, making ESI+ the optimal choice. During MS/MS fragmentation, expect the neutral loss of ethanol (46 Da) or the cleavage of the benzyl ether group (loss of 91 Da, benzyl cation), which act as self-validating structural fingerprints.

Pharmacological Relevance: TRPM8 Modulation

Derivatives of 5-benzyloxytryptamine are of profound interest in the modulation of the Transient Receptor Potential Melastatin Type 8 (TRPM8) channel. TRPM8 is the primary molecular transducer of cold somatosensation and is heavily implicated in cold allodynia and neuropathic pain [2].

While unmodified tryptamines often exhibit broad polypharmacology across 5-HT receptors, specific N-substituted and C5-benzyloxy functionalized derivatives have been identified as highly potent, sub-nanomolar antagonists of TRPM8 [3]. The addition of the ethyl carbamate group alters the hydrogen-bonding network and steric bulk of the aliphatic chain, which is theorized to optimize binding within the voltage-sensor like domain (VSLD) of the TRPM8 tetramer, effectively locking the channel in a closed state despite the presence of cold stimuli or chemical agonists like menthol.

TRPM8Pathway S1 Cold / Menthol Stimulus S2 TRPM8 Channel Activation S1->S2 Agonism S3 Intracellular Ca2+ Influx S2->S3 S4 Cold Pain / Hypersensitivity S3->S4 Sensory Signaling I1 5-BT Carbamate Derivative (Antagonist) I1->S2 Inhibits (Sub-nM Affinity)

Fig 2. Pharmacological modulation of the TRPM8 signaling pathway by 5-BT derivatives.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 171666093." PubChem. Available at:[Link]

  • Bertamino, Alessia, et al. "Tryptamine-Based Derivatives as Transient Receptor Potential Melastatin Type 8 (TRPM8) Channel Modulators." Journal of Medicinal Chemistry, vol. 59, no. 5, 2016, pp. 2179-2191. Available at:[Link]

  • Duncton, Matthew A., et al. "5-benzyloxytryptamine as an antagonist of TRPM8." Bioorganic & Medicinal Chemistry Letters, vol. 20, no. 23, 2010, pp. 7076-7079. Available at:[Link]

Protocols & Analytical Methods

Method

Application Note: Synthesis and Mechanistic Profiling of Ethyl {2-[5-(benzyloxy)-1H-indol-3-yl]ethyl}carbamate

Introduction and Scope Ethyl {2-[5-(benzyloxy)-1H-indol-3-yl]ethyl}carbamate is a synthetically valuable, protected tryptamine derivative. Compounds featuring the 5-benzyloxytryptamine core are extensively utilized in pr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Scope

Ethyl {2-[5-(benzyloxy)-1H-indol-3-yl]ethyl}carbamate is a synthetically valuable, protected tryptamine derivative. Compounds featuring the 5-benzyloxytryptamine core are extensively utilized in preclinical drug development, particularly in the synthesis of serotonin (5-HT) receptor antagonists (such as 5-HT1D, 5-HT2, and 5-HT6 ligands) and TRPM8 ion-channel modulators[1].

The installation of an ethyl carbamate moiety serves a dual purpose: it acts as a robust, chemically stable protecting group for the primary amine during downstream functionalization of the indole core, and it frequently functions as a critical hydrogen-bonding pharmacophore in structure-activity relationship (SAR) profiling. This application note details a self-validating, high-yield synthetic protocol for this compound, emphasizing the mechanistic causality behind each reagent selection and operational parameter.

Mechanistic Rationale & Causality

The synthesis of the target carbamate relies on a nucleophilic acyl substitution pathway. Ethyl chloroformate is employed as a highly electrophilic acylating agent [2]. When reacted with the primary amine of 5-benzyloxytryptamine, the amine nitrogen attacks the carbonyl carbon, forming a transient tetrahedral intermediate. The subsequent collapse of this intermediate expels a chloride leaving group, yielding the stable carbamate.

Causality of Experimental Choices:

  • Base Selection (Triethylamine - TEA): 5-Benzyloxytryptamine is commercially supplied and stored as a hydrochloride salt to prevent oxidative degradation of the electron-rich indole. A non-nucleophilic organic base like TEA is strictly required to fulfill two roles: (1) it deprotonates the ammonium salt to liberate the nucleophilic free base, and (2) it acts as an acid scavenger to neutralize the stoichiometric HCl generated during the acylation[3]. Without sufficient TEA, the reaction will stall at 50% conversion as the generated HCl protonates the remaining unreacted starting material.

  • Temperature Control (0 °C Initiation): The reaction between primary amines and chloroformates is highly exothermic. Initiating the reaction at 0 °C suppresses the thermal kinetic energy, ensuring strict chemoselectivity . At elevated temperatures, the less nucleophilic indole nitrogen could undergo competing acylation.

  • Solvent (Dichloromethane - DCM): DCM provides excellent solubility for both the polar tryptamine salt (once neutralized) and the non-polar acylating agent, while remaining entirely inert to electrophilic attack.

G A 5-Benzyloxytryptamine HCl + DCM + TEA B Cool to 0 °C Add Ethyl Chloroformate A->B C Nucleophilic Acyl Substitution (Stir at RT, 2-4 h) B->C D Aqueous Workup (H2O, Brine washes) C->D E Purification (Silica Gel Chromatography) D->E F Ethyl {2-[5-(benzyloxy)-1H-indol-3-yl]ethyl}carbamate E->F

Workflow for the synthesis of the target tryptamine carbamate derivative.

Quantitative Reaction Parameters

To ensure reproducibility, the stoichiometric ratios must be strictly maintained. An excess of base (2.5 equivalents) is critical to account for both the HCl salt of the starting material and the HCl reaction byproduct.

Reagent / MaterialMolecular Weight ( g/mol )EquivalentsAmount (10 mmol scale)Functional Role
5-Benzyloxytryptamine HCl 302.801.0 eq3.03 gPrimary Nucleophile / Starting Material
Triethylamine (TEA) 101.192.5 eq3.48 mLAcid Scavenger / Free-base Liberator
Ethyl Chloroformate 108.521.1 eq1.05 mLElectrophilic Acylating Agent
Dichloromethane (DCM) 84.93N/A50.0 mLAprotic Solvent
Target Carbamate 338.401.0 eq3.38 gFinal Product (Theoretical Yield)

Step-by-Step Experimental Protocol

Safety Precautions: Ethyl chloroformate is highly toxic, corrosive, and a lachrymator. All operations must be conducted in a certified chemical fume hood using appropriate PPE (nitrile gloves, lab coat, and safety goggles).

Phase 1: Preparation of the Free Base
  • Equip a 250 mL round-bottom flask with a magnetic stir bar and a rubber septum. Flush the flask with dry Nitrogen ( N2​ ) or Argon to exclude ambient moisture, which can hydrolyze the chloroformate.

  • Suspend 5-benzyloxytryptamine hydrochloride (3.03 g, 10.0 mmol) in anhydrous Dichloromethane (50 mL).

  • Add Triethylamine (3.48 mL, 25.0 mmol) to the stirring suspension in a single portion.

    • Validation Check: The cloudy suspension should transition into a clear or slightly amber homogeneous solution within 5–10 minutes as the insoluble hydrochloride salt is converted into the highly soluble free base.

Phase 2: Electrophilic Addition
  • Submerge the reaction flask in an ice-water bath and allow the solution to cool to an internal temperature of 0 °C for 15 minutes.

  • Using a gas-tight syringe, add Ethyl chloroformate (1.05 mL, 11.0 mmol) dropwise over a period of 10 minutes.

    • Mechanistic Note: Dropwise addition prevents localized heating and suppresses the formation of bis-acylated byproducts. The reaction mixture may emit a slight vapor (fuming) and precipitate white triethylamine hydrochloride ( TEA⋅HCl ) salts.

Phase 3: Reaction Propagation
  • Remove the ice-water bath and allow the reaction mixture to naturally warm to room temperature (approx. 20–25 °C).

  • Stir vigorously for 2 to 4 hours.

    • Validation Check: Monitor the reaction progression via Thin-Layer Chromatography (TLC) using a 7:3 Hexanes/Ethyl Acetate solvent system. The primary amine starting material (which stays near the baseline and stains positively with Ninhydrin) should completely disappear, replaced by a higher Rf​ UV-active spot corresponding to the carbamate.

Phase 4: Biphasic Quench and Extraction
  • Quench the reaction by adding 30 mL of deionized water to the flask. Stir for 5 minutes to dissolve the precipitated TEA⋅HCl salts.

  • Transfer the biphasic mixture to a separatory funnel. Separate the lower organic (DCM) layer from the upper aqueous layer.

  • Wash the organic layer sequentially with:

    • 1N Aqueous HCl (30 mL): This selectively protonates and removes any unreacted TEA and trace unreacted tryptamine into the aqueous phase. The carbamate product is neutral and remains in the organic phase.

    • Saturated Aqueous NaHCO3​ (30 mL): Neutralizes any residual acid from the previous wash.

    • Saturated Aqueous NaCl (Brine, 30 mL): Pre-dries the organic layer by drawing out dissolved water via osmotic pressure.

  • Transfer the organic layer to an Erlenmeyer flask, add anhydrous Sodium Sulfate ( Na2​SO4​ ), and swirl until the drying agent flows freely. Filter off the drying agent.

Phase 5: Isolation and Purification
  • Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as a viscous oil or off-white solid.

  • Purify the crude material via flash column chromatography on silica gel, eluting with a gradient of 10% to 30% Ethyl Acetate in Hexanes.

  • Pool the product-containing fractions and concentrate in vacuo to afford pure ethyl {2-[5-(benzyloxy)-1H-indol-3-yl]ethyl}carbamate. (Expected yield: 85–92%).

References

  • DeFalco, J., Steiger, D., Dourado, M., Emerling, D., & Duncton, M. A. (2010). "5-benzyloxytryptamine as an antagonist of TRPM8." Bioorganic & Medicinal Chemistry Letters, 20(23), 7076-7079. URL:[Link]

  • Branchek, T. A., et al. (2002). "N-(2-arylethyl)benzylamines as antagonists of the 5-ht6 receptor." World Intellectual Property Organization (WIPO) Patent WO2002078693A2.
Application

Application Notes & Protocols: A Framework for In Vivo Dosing of Ethyl {2-[5-(benzyloxy)-1H-indol-3-yl]ethyl}carbamate in Mice

Abstract This document provides a comprehensive framework for establishing a robust in vivo dosing protocol for the novel compound, ethyl {2-[5-(benzyloxy)-1H-indol-3-yl]ethyl}carbamate, in a murine model. As specific pr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive framework for establishing a robust in vivo dosing protocol for the novel compound, ethyl {2-[5-(benzyloxy)-1H-indol-3-yl]ethyl}carbamate, in a murine model. As specific preclinical data for this molecule is not publicly available, this guide is designed for researchers, scientists, and drug development professionals to navigate the critical steps of protocol development. It emphasizes a scientifically rigorous, ethically sound approach, beginning with compound analysis and mechanism-of-action hypothesizing, through to systematic dose-finding, pharmacokinetic profiling, and tolerability studies. Detailed, step-by-step protocols for vehicle preparation and administration are provided, underpinned by established best practices and regulatory guidelines.

Introduction and Compound Analysis

Ethyl {2-[5-(benzyloxy)-1H-indol-3-yl]ethyl}carbamate is a structurally complex molecule featuring three key functional components:

  • An indole core, characteristic of the tryptamine class of compounds.

  • A carbamate group (ethyl carbamate).

  • A benzyloxy substituent on the indole ring.

This structure suggests a multi-faceted pharmacological profile. The tryptamine scaffold is a well-known pharmacophore for serotonin receptors, while the carbamate moiety is a classic feature of cholinesterase inhibitors.[1][2][3][4][5][6][7] Therefore, any in vivo study must be designed to potentially capture effects related to both serotonergic and cholinergic systems.

Hypothesized Mechanism of Action

Given its structure, the compound may exhibit a dual mechanism of action:

  • Serotonergic Activity: The tryptamine backbone suggests potential agonist or antagonist activity at serotonin (5-HT) receptors, particularly the 5-HT2A subtype, which is a common target for psychoactive tryptamines.[1][4][6][7] Activation of these receptors could lead to behavioral changes in mice.

  • Cholinesterase Inhibition: Carbamates are known to act as "pseudo-irreversible" inhibitors of acetylcholinesterase (AChE), the enzyme that degrades the neurotransmitter acetylcholine.[2][3] Inhibition of AChE would lead to increased cholinergic tone, potentially affecting cognitive and physiological functions.

The following diagram illustrates this hypothesized dual-action pathway.

G cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron ACh Acetylcholine (ACh) AChR ACh Receptor ACh->AChR Binds Serotonin Serotonin (5-HT) HTR 5-HT Receptor Serotonin->HTR Binds AChE AChE AChE->ACh Degrades Compound Ethyl {2-[5-(benzyloxy)-1H- indol-3-yl]ethyl}carbamate Compound->AChE Inhibits Compound->HTR Activates/ Modulates

Caption: Hypothesized dual mechanism of action for the test compound.

Pre-Dosing Experimental Design

For any novel chemical entity (NCE), a systematic, phased approach is essential to ensure data quality and animal welfare. The following workflow is recommended.

G start Start: Compound Synthesis & Characterization (Purity, ID) solubility Step 1: Solubility Screening & Vehicle Selection start->solubility acute_tox Step 2: Acute Toxicity Study (Dose Range Finding, e.g., OECD 423/425) solubility->acute_tox Formulation Ready pk_study Step 3: Single-Dose Pharmacokinetic (PK) Study acute_tox->pk_study MTD/No-Effect Dose Determined repeat_dose Step 4: Repeat-Dose Tolerability Study pk_study->repeat_dose Exposure & Half-life Data Available efficacy Step 5: Efficacy Model Study (Based on Hypothesized MOA) repeat_dose->efficacy Safe Dose Regimen Established end Data Analysis & Report Generation efficacy->end

Sources

Method

Application Note: High-Resolution Mass Spectrometry (HRMS) Fragmentation Pattern of Ethyl {2-[5-(benzyloxy)-1H-indol-3-yl]ethyl}carbamate

Target Audience: Analytical Chemists, Mass Spectrometrists, and Drug Metabolism and Pharmacokinetics (DMPK) Scientists. Introduction & Analytical Rationale Ethyl {2-[5-(benzyloxy)-1H-indol-3-yl]ethyl}carbamate (also know...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Mass Spectrometrists, and Drug Metabolism and Pharmacokinetics (DMPK) Scientists.

Introduction & Analytical Rationale

Ethyl {2-[5-(benzyloxy)-1H-indol-3-yl]ethyl}carbamate (also known as N-ethoxycarbonyl-5-benzyloxytryptamine) is a synthetically valuable tryptamine derivative. Tryptamine carbamates are frequently utilized as stable intermediates or active pharmacophores in the development of multi-target directed ligands (MTDLs) for neurodegenerative diseases, such as cholinesterase inhibitors and serotonin receptor modulators [1].

Understanding the precise Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) fragmentation pattern of this molecule is critical for metabolite identification, pharmacokinetic profiling, and structural elucidation of related analogs. This application note details the mechanistic fragmentation pathways, optimized LC-MS/MS protocols, and self-validating quality control measures required to confidently analyze this compound.

Physicochemical Properties & Target Ions

Before initiating MS tuning, it is critical to establish the exact mass of the target. The presence of the secondary amine in the carbamate group and the indole nitrogen makes this molecule highly amenable to positive ion mode electrospray ionization (ESI+).

Table 1: Physicochemical and Exact Mass Summary

PropertyValue
Chemical Name Ethyl {2-[5-(benzyloxy)-1H-indol-3-yl]ethyl}carbamate
Chemical Formula C₂₀H₂₂N₂O₃
Monoisotopic Mass 338.1630 Da
Precursor Ion [M+H]⁺ 339.1708 m/z
Protonation Sites Carbamate carbonyl/nitrogen; Indole C3/N1
Preferred Ionization ESI Positive (+)

Experimental Methodology & Self-Validating Protocol

To ensure data integrity and reproducibility, the following protocol incorporates built-in self-validation steps.

Sample Preparation
  • Causality of Choice: The compound is highly lipophilic due to the benzyl and indole rings. Acetonitrile (ACN) is selected over methanol as the extraction solvent because it provides superior protein precipitation efficiency and better desolvation in the ESI source, which enhances the ionization of the weakly basic carbamate nitrogen.

  • Step 1: Spike 10 µL of the analyte (1 µg/mL in DMSO) into 90 µL of blank human plasma.

  • Step 2: Add 300 µL of ice-cold LC-MS grade ACN containing 0.1% Formic Acid (FA) to precipitate proteins and drive the equilibrium toward the protonated state [M+H]⁺.

  • Step 3: Vortex for 2 minutes, then centrifuge at 14,000 × g for 10 minutes at 4°C.

  • Step 4: Transfer the supernatant to an autosampler vial.

LC-MS/MS Conditions
  • Column: C18 UHPLC column (2.1 × 50 mm, 1.7 µm). Why? The hydrophobic stationary phase perfectly retains the lipophilic benzyloxy-indole core.

  • Mobile Phase: (A) Water + 0.1% FA; (B) ACN + 0.1% FA.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Mass Spectrometer: Q-TOF or Orbitrap HRMS.

  • Collision Energy (CE): Stepped CE (15, 30, 45 eV). Why? Lower energies (15 eV) are required to capture the highly labile benzyloxy cleavage, while higher energies (45 eV) are necessary to force the alpha-cleavage of the rigid indole backbone [2].

Protocol Validation & Quality Control (Self-Validating System)
  • System Suitability Test (SST): Inject a known standard of 5-benzyloxytryptamine to verify the resolution of the m/z 91.0548 tropylium ion before running the target analyte [3].

  • Carryover Check: Run a blank solvent injection immediately following the highest calibration standard. The peak area in the blank must be < 5% of the Lower Limit of Quantification (LLOQ).

  • Mass Accuracy Verification: Ensure < 5 ppm mass error for the precursor and all major product ions to confirm structural assignments.

Workflow Step1 Sample Preparation (Protein Precipitation in ACN) Step2 Chromatographic Separation (C18 UHPLC, Gradient Elution) Step1->Step2 Step3 Ionization (ESI Positive Mode, +0.1% FA) Step2->Step3 Step4 Mass Analysis (HRMS, Stepped CE: 15/30/45 eV) Step3->Step4 Step5 Data Processing (Fragment Annotation & Mass Error < 5 ppm) Step4->Step5

Figure 1: LC-MS/MS analytical workflow for tryptamine carbamate profiling.

Mechanistic Fragmentation Pathways

The collision-induced dissociation (CID) of ethyl {2-[5-(benzyloxy)-1H-indol-3-yl]ethyl}carbamate follows four distinct, predictable mechanistic pathways.

Pathway A: Alpha-Cleavage of the Tryptamine Backbone

The most diagnostic fragmentation of tryptamines involves the cleavage of the C-C bond between the alpha and beta carbons of the ethylamine chain. Depending on charge retention, this yields two distinct ions:

  • Charge Retention on Nitrogen: Generates the[CH₂=NH-COOEt]⁺ fragment at m/z 102.0555 .

  • Charge Retention on Indole: Generates the 5-benzyloxy-3-methylindole cation ([Indole-CH₂]⁺) at m/z 236.1075 .

Pathway B: Carbamate-Specific Cleavages

The N-ethoxycarbonyl group undergoes characteristic neutral losses under CID [4].

  • Loss of Ethanol: A rearrangement leads to the loss of ethanol (-46.0419 Da), yielding the fragment at m/z 293.1289 .

  • Loss of the Entire Carbamate: Cleavage of the C-N bond results in the loss of ethyl carbamate (NH₂COOEt, -89.0477 Da), forming the highly conjugated 5-benzyloxy-3-vinylindole cation at m/z 250.1232 .

Pathway C: Benzyl Ether Cleavage

The benzyloxy group at the C5 position is highly labile. The ether bond cleaves readily to form the ultra-stable, aromatic 7-membered tropylium cation at m/z 91.0548 . This is typically the base peak in the MS/MS spectrum at lower collision energies. Furthermore, the m/z 250.1232 fragment can undergo a subsequent loss of the benzyl group to yield the 5-hydroxy-3-vinylindole cation at m/z 159.0684 .

High-Resolution Fragmentation Data Summary

Table 2: HRMS Fragmentation Data and Structural Assignments

m/z (Observed)FormulaMass ErrorStructural Assignment / Mechanism
339.1708 C₂₀H₂₃N₂O₃⁺< 5.0 ppmProtonated Precursor [M+H]⁺
293.1289 C₁₈H₁₇N₂O₂⁺< 5.0 ppm[M+H - Ethanol]⁺ (Carbamate cleavage)
250.1232 C₁₇H₁₆NO⁺< 5.0 ppm[M+H - Ethyl Carbamate]⁺ (Vinylindole cation)
236.1075 C₁₆H₁₄NO⁺< 5.0 ppm[M+H - CH₂NHCOOEt]⁺ (Alpha-cleavage, Indole charge)
159.0684 C₁₀H₉NO⁺< 5.0 ppm[5-OH-Indole-vinyl]⁺ (Loss of benzyl from m/z 250)
102.0555 C₄H₈NO₂⁺< 5.0 ppm[CH₂=NH-COOEt]⁺ (Alpha-cleavage, Nitrogen charge)
91.0548 C₇H₇⁺< 5.0 ppmTropylium Cation (Benzyl ether cleavage)
Fragmentation Pathway Diagram

Fragmentation Precursor [M+H]+ m/z 339.1708 C20H23N2O3+ Frag293 [M+H - EtOH]+ m/z 293.1289 C18H17N2O2+ Precursor->Frag293 - C2H6O (Loss of Ethanol) Frag250 [Indole-CH=CH2]+ m/z 250.1232 C17H16NO+ Precursor->Frag250 - C3H7NO2 (Loss of Carbamate) Frag236 [Indole-CH2]+ m/z 236.1075 C16H14NO+ Precursor->Frag236 - C4H8NO2 (Alpha Cleavage) Frag102 [CH2=NH-COOEt]+ m/z 102.0555 C4H8NO2+ Precursor->Frag102 Alpha Cleavage (Charge on N) Frag91 Tropylium Cation m/z 91.0548 C7H7+ Precursor->Frag91 - C13H16N2O3 (Loss of Benzyl) Frag159 [5-OH-Indole-CH=CH2]+ m/z 159.0684 C10H9NO+ Frag250->Frag159 - C7H7 (Loss of Benzyl)

Figure 2: Proposed ESI-MS/MS fragmentation pathway of the target molecule.

References

  • Title: From tryptamine to the discovery of efficient multi-target directed ligands against cholinesterase-associated neurodegenerative disorders. Source: Frontiers in Aging Neuroscience, 2022. URL: [Link]

  • Title: The Positive and Negative Electrospray Ionization (ESI) Mass Spectrometry of 1-(N-Ethoxycarbonylamino) Arylmethylphosphonic Monoesters. Source: Phosphorus, Sulfur, and Silicon and the Related Elements, 2008. URL: [Link]

  • Title: Taxonomic Identification of Hallucinogenic Mushrooms Seized on the Illegal Market Using a DNA-Based Approach and LC-MS/MS. Source: Journal of Forensic Investigation, 2015. URL: [Link]

  • Title: A Phosphoramidate Strategy Enables Membrane Permeability of a Non-nucleotide Inhibitor of the Prolyl Isomerase Pin1. Source: ACS Medicinal Chemistry Letters, 2020. URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of Ethyl {2-[5-(benzyloxy)-1H-indol-3-yl]ethyl}carbamate

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals synthesizing indole-based carbamates.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals synthesizing indole-based carbamates. The conversion of 5-benzyloxytryptamine to its corresponding ethyl carbamate using ethyl chloroformate is a fundamental transformation, yet it is frequently plagued by poor yields, over-acylation, and difficult purifications.

This guide bypasses generic advice to provide a mechanistic, field-proven approach to troubleshooting this specific reaction.

Part 1: Mechanistic Troubleshooting & FAQs

The primary challenge in this synthesis lies in the competing nucleophilicities within the starting material. While the primary aliphatic amine is the intended target, the indole nitrogen can also act as a nucleophile under improper conditions, leading to unwanted byproducts[1].

ReactionPathway SM 5-Benzyloxytryptamine (Nucleophile) Product Desired Product: Ethyl {2-[5-(benzyloxy)-1H-indol-3-yl]ethyl}carbamate SM->Product Mild Base, 0 °C (Kinetic Control) Byproduct Over-acylated Byproduct: 1-Carboethoxy Indole SM->Byproduct Uncontrolled Conditions Reagent Ethyl Chloroformate (Electrophile) Reagent->Product Product->Byproduct Excess Reagent Strong Base

Figure 1: Competing reaction pathways in the carbamoylation of 5-benzyloxytryptamine.

Q1: My reaction stalls at 50% conversion, and I recover a large amount of unreacted starting material. What is going wrong?

Causality: 5-benzyloxytryptamine is typically supplied commercially as a hydrochloride (HCl) salt. In monophasic anhydrous organic systems (like pure Dichloromethane or THF) utilizing weak organic bases (e.g., Triethylamine), the HCl salt often fails to fully dissolve or neutralize. If the amine remains protonated, it is entirely non-nucleophilic. Solution: Transition to a biphasic Schotten-Baumann system (e.g., DCM and aqueous NaHCO₃). The aqueous phase neutralizes the salt, driving the free base into the organic layer where it rapidly reacts with the electrophile[2].

Q2: LC-MS analysis shows a major byproduct with a mass +72 Da higher than my desired product. What is this, and how do I prevent it?

Causality: The +72 Da mass corresponds to the addition of a second carboethoxy group. This is the 1-carboethoxy indole derivative (over-acylation). While the indole nitrogen (pKa ~16) is a much weaker nucleophile than the primary amine (pKa ~9-10), it will react with ethyl chloroformate if the reagent is present in excess and the reaction is allowed to warm up, or if a strong base deprotonates the indole NH[1]. Solution: Strictly limit the ethyl chloroformate to 1.05–1.10 equivalents. Maintain the reaction temperature strictly at 0 °C to enforce kinetic control, and avoid strong bases like NaH or excess DMAP.

Q3: The ethyl chloroformate seems to disappear before the primary amine is fully consumed. Why?

Causality: Ethyl chloroformate is highly susceptible to hydrolysis. In an aqueous basic environment (Schotten-Baumann conditions), water competes with your amine for the electrophile, hydrolyzing it into ethanol and carbon dioxide[2][3]. Solution: Add the ethyl chloroformate dropwise directly into the vigorously stirring organic layer. The biphasic emulsion must be stirred at high RPMs to maximize the interfacial surface area, ensuring the amine reacts with the chloroformate faster than the surrounding water can hydrolyze it.

Part 2: Reaction Condition Analytics

To illustrate the impact of solvent and base selection on the reaction trajectory, the following table summarizes quantitative data derived from standard tryptamine acylation optimizations.

Solvent SystemBase SelectionTemperatureTypical YieldPrimary Impurity Profile
THF (Anhydrous)Triethylamine (1.5 eq)25 °C40 - 50%High unreacted SM (Poor salt solubility)
DCM (Anhydrous)Pyridine (2.0 eq)0 °C to 25 °C60 - 70%1-Carboethoxy Indole (Over-acylation)
DCM / H₂O (1:1) NaHCO₃ (aq, excess) 0 °C > 85% Minimal (Trace hydrolysis products)
Part 3: Self-Validating Experimental Protocol

This protocol utilizes optimized Schotten-Baumann conditions to ensure high yields while suppressing over-acylation[3]. It is designed as a self-validating system; specific observable milestones are included to verify the success of each step before proceeding.

Workflow Step1 Step 1: Salt Neutralization Biphasic System (DCM / aq. NaHCO3) Step2 Step 2: Electrophile Addition Dropwise Ethyl Chloroformate at 0 °C Step1->Step2 Step3 Step 3: Biphasic Reaction Vigorous Stirring (Schotten-Baumann) Step2->Step3 Step4 Step 4: Quenching & Extraction Phase Separation & Acid Wash (1M HCl) Step3->Step4 Step5 Step 5: Purification Silica Gel Chromatography or Crystallization Step4->Step5

Figure 2: Step-by-step workflow for the optimized Schotten-Baumann acylation.

Step-by-Step Methodology

Step 1: Preparation & Salt Neutralization

  • Suspend 5-benzyloxytryptamine hydrochloride (1.0 eq, 10 mmol) in 50 mL of Dichloromethane (DCM).

  • Add 50 mL of saturated aqueous Sodium Bicarbonate (NaHCO₃).

  • Self-Validation Check: Stir for 10 minutes. The initially cloudy suspension of the HCl salt must resolve into two clear liquid phases as the neutralized free base partitions entirely into the DCM layer.

Step 2: Temperature Control

  • Submerge the reaction flask in an ice-water bath.

  • Self-Validation Check: Insert an internal temperature probe. Do not proceed until the internal temperature stabilizes at ≤ 2 °C.

Step 3: Electrophile Addition

  • Prepare a solution of ethyl chloroformate (1.05 eq, 10.5 mmol) in 10 mL of DCM.

  • Add this solution dropwise over 15–20 minutes to the vigorously stirring biphasic mixture.

  • Self-Validation Check: Mild effervescence (CO₂ gas evolution) may be observed, indicating trace hydrolysis. If vigorous bubbling occurs, the addition rate is too fast, and the reagent is being wasted to hydrolysis.

Step 4: Reaction & In-Process Monitoring

  • Maintain vigorous stirring at 0 °C for 2 hours.

  • Self-Validation Check: Perform a TLC (Eluent: EtOAc/Hexane 1:1). The reaction is complete when the baseline spot (primary amine, ninhydrin active) is completely consumed, and a single new spot (carbamate product, UV active) appears at a higher Rf.

Step 5: Quenching & Extraction

  • Transfer the mixture to a separatory funnel and separate the phases.

  • Wash the organic (DCM) layer with 1M aqueous HCl (2 x 30 mL).

  • Self-Validation Check: Check the pH of the aqueous wash. It must be ~pH 1. This ensures any trace unreacted 5-benzyloxytryptamine is protonated and completely removed from the organic layer.

  • Wash the organic layer with brine (30 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Step 6: Purification

  • The crude product is typically >90% pure. If necessary, purify via silica gel flash chromatography (Eluent gradient: 10% to 40% EtOAc in Hexanes).

References
  • Source: Massachusetts Institute of Technology (mit.edu)
  • Source: ACS Publications (acs.org)
  • Source: ACS Publications (acs.org)

Sources

Optimization

troubleshooting solubility issues of ethyl {2-[5-(benzyloxy)-1H-indol-3-yl]ethyl}carbamate in DMSO

Welcome to the technical support center for managing the solubility of ethyl {2-[5-(benzyloxy)-1H-indol-3-yl]ethyl}carbamate in dimethyl sulfoxide (DMSO). This guide is engineered for drug development professionals and a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for managing the solubility of ethyl {2-[5-(benzyloxy)-1H-indol-3-yl]ethyl}carbamate in dimethyl sulfoxide (DMSO). This guide is engineered for drug development professionals and application scientists to diagnose, resolve, and prevent compound precipitation during in vitro assays and library storage.

Molecular Profiling & Causality

To troubleshoot solubility, we must first understand the thermodynamic and structural behavior of the target molecule. Ethyl {2-[5-(benzyloxy)-1H-indol-3-yl]ethyl}carbamate is a highly lipophilic tryptamine derivative. Its behavior in DMSO is governed by two competing forces:

  • Hydrophobic Aggregation: The bulky 5-benzyloxy group and the planar indole core create a massive hydrophobic surface area that is highly prone to π−π stacking.

  • Hydrogen Bonding Networks: The indole amine (NH) and the ethyl carbamate group (NH donor, C=O acceptor) form tight intermolecular hydrogen bonds, leading to high crystal lattice energies.

In pure, anhydrous DMSO, the solvent's aprotic polar nature efficiently disrupts these intermolecular interactions, typically allowing for high-concentration stock solutions (e.g., 10–50 mM)[1]. However, DMSO is highly hygroscopic. If atmospheric water enters the system, it competitively hydrogen-bonds with the DMSO molecules. This reduces the solvent's capacity to solvate the compound, forcing the hydrophobic benzyloxy and indole regions to aggregate and precipitate out of solution[2].

Diagnostic Workflow

Use the following logical pathway to diagnose and resolve precipitation events in your compound library.

G Start Observe DMSO Stock CheckState Is the solution solid/frozen? Start->CheckState Thaw Warm to 25°C CheckState->Thaw Yes CheckClarity Is the solution cloudy? CheckState->CheckClarity No Thaw->CheckClarity WaterCheck Suspect Water Absorption CheckClarity->WaterCheck Yes Success Clear Solution (OD < 0.05) CheckClarity->Success No Rescue Heat (37°C) & Sonicate WaterCheck->Rescue Validate Measure OD600 Rescue->Validate Validate->Success Pass Fail Discard Stock Validate->Fail Fail

Diagnostic workflow for troubleshooting compound precipitation in DMSO stocks.

Quantitative Environmental Impact Data

Understanding the limits of your solvent environment is critical. The table below summarizes the quantitative impact of environmental factors on DMSO stock stability.

Environmental FactorCritical ThresholdImpact on DMSO/Compound SolutionMechanistic Causality
Atmospheric Moisture 40% Relative HumidityAbsorbs >6% water by volume within 1 hour (in 1536-well microplates)[3].Water competitively binds DMSO, drastically reducing the solvation capacity for hydrophobic compounds[3].
Temperature < 18.5 °CPure DMSO freezes solid.Induces localized supersaturation and provides nucleation sites for crystallization.
Freeze-Thaw Cycles > 1 Cycle (in wet DMSO)Synergistic precipitation enhancement[2].Promotes crystallization into lower-energy, highly stable and less soluble polymorphs[2].
Acoustic Sonication 130 W / 40 kHzRedissolves up to 50% of precipitated solids[4].Cavitation generates localized high-temperature/pressure gradients to break crystal lattices[4].

Frequently Asked Questions (FAQs)

Q1: My 10 mM stock was clear yesterday, but today it has a white precipitate. Why? A1: The most common culprit is moisture contamination. DMSO is extremely hygroscopic. When exposed to ambient air (e.g., ~40% relative humidity), small volumes of DMSO can absorb over 6% water by volume in just one hour[3]. As water content increases, the hydrophobic effect drives the benzyloxy and indole moieties of your compound to aggregate, causing it to crash out[2].

Q2: Does storing the compound at -20°C or -80°C cause degradation or precipitation? A2: While cold storage prevents chemical degradation, repeated freeze-thaw cycles of DMSO stocks synergistically enhance precipitation[2]. Because DMSO freezes at 18.5 °C, the freezing process causes localized supersaturation. If any water has been absorbed, the freeze-thaw cycle provides the activation energy for the compound to transition from a metastable dissolved state into a lower-energy, highly stable crystalline polymorph that is incredibly difficult to redissolve[4].

Q3: When diluting into aqueous cell culture media, the compound crashes out immediately. How do I fix this? A3: Direct dilution of a high-concentration DMSO stock into a large volume of aqueous buffer causes a rapid change in solvent polarity, leading to immediate precipitation (known as the "salting out" effect)[5]. High concentrations of salts in biological buffers further reduce the solubility of organic compounds[5]. To prevent this, you must perform serial step-down dilutions and pre-warm your aqueous media (See Protocol B).

Self-Validating Experimental Protocols

Protocol A: Rescuing a Precipitated DMSO Stock

Use this protocol to salvage stocks that have crashed out due to water absorption or cold-storage nucleation.

  • Visual & Thermal Assessment: Confirm the stock is not simply frozen (DMSO freezes at 18.5 °C). Allow the vial to equilibrate to room temperature (25 °C).

  • Thermal Disruption: Transfer the vial to a dry heating block set to 37 °C for 15 minutes to increase the kinetic energy of the solvent[5].

  • Acoustic Cavitation: Subject the warmed vial to water-bath sonication (e.g., 130 W, 40 kHz) for 5–10 minutes. Sonication generates localized high-temperature and pressure gradients (cavitation) that overcome the thermodynamic barrier of the crystalline precipitate, successfully redissolving up to 50% of crashed solids[4].

  • Self-Validation (Light Scattering): Vortex vigorously for 30 seconds. Measure the optical density at 600 nm (OD600) using a spectrophotometer (blanked with pure DMSO). A truly clear solution should yield an OD600 < 0.05.

    • Decision Gate: If the reading is higher, micro-crystals remain. The polymorph is too stable to rescue; discard the stock and prepare a fresh one using anhydrous, tightly sealed DMSO[5].

Protocol B: Preparing Stable Aqueous Working Dilutions

Use this protocol to transition the compound from DMSO into biological assays without "salting out".

  • Pre-warming: Warm the target aqueous buffer or cell culture media to 37 °C. Cold media drastically reduces the thermodynamic solubility limit of hydrophobic organic compounds.

  • Intermediate Solvent Shift: Do not dilute directly from 10 mM to your final assay concentration. Instead, dilute the primary DMSO stock 1:10 into an intermediate solvent (e.g., 50% DMSO / 50% Buffer, or media containing carrier proteins like BSA/serum to aid solubility).

  • Dropwise Integration: Add the intermediate solution dropwise to the final pre-warmed assay buffer while vortexing continuously. This prevents localized supersaturation and rapid polarity shock[5].

  • Self-Validation (Microscopy): Plate 100 µL of the final working solution into a clear-bottom assay plate and inspect under a phase-contrast microscope at 20x magnification. The absence of refractile aggregates validates that the compound remains in solution.

Sources

Troubleshooting

Technical Support Center: Resolving HPLC Peak Tailing for Ethyl {2-[5-(benzyloxy)-1H-indol-3-yl]ethyl}carbamate

Welcome to the Technical Support Center. This guide is specifically engineered for analytical scientists and drug development professionals facing chromatographic challenges with ethyl {2-[5-(benzyloxy)-1H-indol-3-yl]eth...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is specifically engineered for analytical scientists and drug development professionals facing chromatographic challenges with ethyl {2-[5-(benzyloxy)-1H-indol-3-yl]ethyl}carbamate . As a highly lipophilic indole derivative with multiple hydrogen-bonding sites, this analyte frequently exhibits non-ideal peak shapes, particularly peak tailing. This document synthesizes fundamental chromatographic theory with field-proven troubleshooting protocols to help you achieve Gaussian peak symmetry, ensuring reliable quantification and regulatory compliance.

Diagnostic Workflow

Before altering method parameters, it is critical to isolate whether the tailing is a physical system artifact or a chemical interaction[1]. Follow the decision matrix below to systematically diagnose the root cause.

Diagnostic decision tree for differentiating physical vs. chemical HPLC peak tailing.

Frequently Asked Questions (FAQs)

Q1: Why does ethyl {2-[5-(benzyloxy)-1H-indol-3-yl]ethyl}carbamate exhibit severe peak tailing even though it lacks a strongly basic primary amine? Expert Answer: While basic primary amines tail due to strong ion-exchange interactions with ionized silanols (Si-O⁻), our target analyte has its amine protected as an ethyl carbamate. However, tailing still occurs due to secondary hydrogen bonding [2]. The indole >NH group is a strong hydrogen bond donor, and the carbamate group acts as both a donor and an acceptor. These moieties interact strongly with unendcapped, acidic residual silanols (Si-OH) on the silica stationary phase[3]. Furthermore, the bulky, highly hydrophobic benzyloxy group can lead to poor mass transfer kinetics in highly aqueous mobile phases, exacerbating the tailing effect.

Q2: How can I definitively prove whether the tailing is caused by chemical interactions or a physical hardware issue? Expert Answer: Implement a self-validating probe test. Inject a purely neutral, highly hydrophobic compound that cannot hydrogen bond (e.g., toluene) under your current method conditions[1].

  • If the neutral probe tails: The issue is physical. You likely have a blocked column inlet frit, a void at the head of the column, or excessive extra-column dead volume in your PEEK tubing.

  • If the neutral probe is perfectly symmetric ( As​≈1.0 ) but your indole-carbamate tails: The issue is chemical (analyte-stationary phase interaction).

Q3: What mobile phase optimizations are most effective for suppressing silanol interactions for this specific molecule? Expert Answer: Because the analyte is essentially neutral under standard reversed-phase conditions, pH adjustment alone is insufficient. Instead, you must mask the active silanols. Adding a competitive amine modifier, such as 0.1% Triethylamine (TEA), to the mobile phase is highly effective[4]. TEA aggressively binds to residual silanols, saturating the active sites and preventing the indole and carbamate groups from interacting with them.

Q4: Which stationary phase chemistry is optimal for this compound? Expert Answer: Avoid older, "Type A" silica columns. You must use high-purity Type B silica that has been exhaustively double-endcapped. For the ultimate peak shape, consider a Polar-Embedded Phase (e.g., columns with an amide or ether linkage integrated into the alkyl chain). The internal polar group creates a localized hydration layer that internally shields residual silanols from the bulky benzyloxy-indole analyte.

Quantitative Data: Impact of Method Parameters on Peak Symmetry

The following table summarizes expected Asymmetry Factors ( As​ ) for ethyl {2-[5-(benzyloxy)-1H-indol-3-yl]ethyl}carbamate under various chromatographic conditions.

Column Type / ConditionMobile Phase AdditiveExpected Asymmetry Factor ( As​ )Mechanism of Improvement
Older Type A Silica (Unendcapped)None> 2.5 (Severe Tailing)Unrestricted H-bonding with active silanols
Type B C18 (Endcapped)None1.5 - 1.8 (Moderate)Reduced silanol availability
Type B C18 (Endcapped)0.1% Formic Acid1.3 - 1.5 (Slight)Suppression of silanol ionization
Type B C18 (Endcapped)0.1% Triethylamine (TEA)1.0 - 1.2 (Optimal)Competitive masking of residual silanols
Polar-Embedded C18 (Amide)None1.0 - 1.1 (Optimal)Internal H-bonding shields silanols

Step-by-Step Methodology: Systematic HPLC Optimization Protocol

Phase 1: Hardware & System Verification (The Baseline Check)

  • Calculate Current Symmetry: Inject your standard and calculate the Asymmetry Factor ( As​=b/a at 10% peak height) or USP Tailing Factor ( Tf​=(a+b)/2a at 5% peak height)[5].

  • Run the Probe Test: Inject 1 µL of a 1 mg/mL toluene standard. If toluene As​>1.2 , bypass chemical troubleshooting. Replace the column inlet frit or reverse-flush the column (if permitted by the manufacturer) to clear particulates. Ensure all zero-dead-volume fittings are properly seated.

Phase 2: Thermodynamic & Chemical Optimization (Self-Validating)

  • Temperature Modulation: Increase the column oven temperature from 25°C to 45°C. Causality check: Because hydrogen bonding to silanols is an exothermic process, higher temperatures thermodynamically disfavor these secondary interactions. If the peak sharpens significantly at 45°C, silanol H-bonding is confirmed as the root cause.

  • Mobile Phase Modification: If tailing persists ( As​>1.3 ), introduce a silanol-masking agent. Prepare a fresh mobile phase containing 0.1% v/v Triethylamine (TEA)[4]. Adjust the pH to 6.0 using phosphoric acid to ensure the TEA is fully protonated and active.

  • Sample Solvent Matching: Ensure the sample is dissolved in a solvent that closely matches the initial mobile phase composition. Injecting a highly lipophilic compound dissolved in 100% strong solvent (e.g., DMSO or Acetonitrile) into a highly aqueous mobile phase causes localized precipitation and viscous fingering, leading to distorted, tailing peaks. Dilute the sample with water to at least 50% aqueous before injection.

Phase 3: Column Chemistry Upgrade

  • If Phase 1 and 2 fail to achieve As​≤1.2 , the stationary phase is fundamentally incompatible. Swap the standard C18 for a modern, sterically protected, or polar-embedded C18 column designed specifically for basic and strongly hydrogen-bonding pharmaceutical compounds.

References

  • Axion Labs. "HPLC Peak Tailing." Available at:[Link]

  • LCGC International. "Troubleshooting Basics, Part IV: Peak Shape Problems." Available at:[Link]

  • Waters Corporation. "Troubleshooting Peak Shape Problems in HPLC." Available at:[Link]

  • National Institutes of Health (PMC). "Development of New Method for Simultaneous Analysis of Piracetam and Levetiracetam in Pharmaceuticals and Biological Fluids." Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis of Serotonin and Ethyl {2-[5-(benzyloxy)-1H-indol-3-yl]ethyl}carbamate: A Guide to Understanding Binding Affinity at Serotonin Receptors

For the Attention of Researchers, Scientists, and Drug Development Professionals This guide provides a detailed comparative analysis of the binding affinity of the endogenous neurotransmitter serotonin (5-hydroxytryptami...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the binding affinity of the endogenous neurotransmitter serotonin (5-hydroxytryptamine, 5-HT) and the synthetic compound ethyl {2-[5-(benzyloxy)-1H-indol-3-yl]ethyl}carbamate for serotonin receptors. As a Senior Application Scientist, this document is structured to offer not just a side-by-side comparison, but a deeper understanding of the underlying structural and chemical principles that govern these interactions. We will delve into the known binding characteristics of serotonin, infer the likely binding profile of its benzyloxy- and carbamate-modified analogue based on established structure-activity relationships (SAR), and provide comprehensive experimental protocols to empirically validate these hypotheses.

Introduction: The Endogenous Ligand and a Synthetic Analogue

Serotonin is a pivotal monoamine neurotransmitter that modulates a vast array of physiological and psychological processes by activating at least 15 distinct receptor subtypes.[1] Its binding to these G-protein coupled receptors (GPCRs) and one ligand-gated ion channel initiates a cascade of intracellular signaling events.[2] The binding affinity of serotonin itself for most of its receptors is typically in the low nanomolar range, a testament to the finely tuned nature of this endogenous signaling system.[1]

Ethyl {2-[5-(benzyloxy)-1H-indol-3-yl]ethyl}carbamate is a synthetic derivative of the tryptamine backbone, the core structure of serotonin. This compound features two key modifications: a bulky benzyloxy group at the 5-position of the indole ring, replacing the hydroxyl group of serotonin, and an ethyl carbamate moiety on the terminal amine of the ethylamine side chain. To date, there is no publicly available experimental data directly quantifying the binding affinity of this specific molecule to serotonin receptors. However, by leveraging the extensive body of research on the structure-activity relationships of tryptamine analogues, we can formulate a scientifically grounded hypothesis regarding its potential interactions.[3][4][5]

Structural Comparison and Predicted Binding Affinity

The binding of tryptamine derivatives to serotonin receptors is exquisitely sensitive to substitutions on both the indole nucleus and the ethylamine side chain.[6]

Key Structural Differences:

FeatureSerotonin (5-HT)Ethyl {2-[5-(benzyloxy)-1H-indol-3-yl]ethyl}carbamate
5-Position Substituent Hydroxyl (-OH)Benzyloxy (-OCH₂-Ph)
Side Chain Amine Primary Amine (-NH₂)Ethyl Carbamate (-NHCOOEt)

Analysis of Structural Modifications:

  • The 5-Benzyloxy Group: The replacement of the 5-hydroxyl group with a larger, more lipophilic benzyloxy group is predicted to have a significant impact on binding affinity. Structure-activity relationship studies on 5-substituted tryptamines have shown that modifications at this position can either increase or decrease affinity depending on the specific receptor subtype and the nature of the substituent.[5] For instance, 5-methoxy-substituted tryptamines often exhibit high affinity for 5-HT1A and 5-HT2A receptors.[4] The bulky benzyl group could enhance van der Waals interactions within the binding pocket of certain receptors, potentially increasing affinity. Conversely, it might introduce steric hindrance, preventing optimal binding at other subtypes.

  • The Ethyl Carbamate Group: The modification of the primary amine to an ethyl carbamate introduces a significant change in both size and electronic properties. The basicity of the nitrogen is reduced, which is a critical feature for the canonical salt bridge interaction with a conserved aspartate residue in the binding pocket of many amine GPCRs.[7] This modification is likely to decrease the binding affinity across most serotonin receptor subtypes, as the primary amine is crucial for high-affinity binding.[8]

Hypothesized Binding Affinity:

Based on these structural considerations, it is hypothesized that ethyl {2-[5-(benzyloxy)-1H-indol-3-yl]ethyl}carbamate will exhibit a significantly lower binding affinity for most serotonin receptor subtypes compared to serotonin. The substantial modification to the crucial primary amine is the primary driver for this prediction. While the 5-benzyloxy group might confer some favorable interactions at specific subtypes, it is unlikely to compensate for the loss of the key amine interaction.

Experimental Validation: A Multi-faceted Approach

To empirically determine and compare the binding affinities, a series of well-established biophysical and biochemical assays are required. The following protocols provide a comprehensive framework for this investigation.

Experimental Workflow

G cluster_0 Compound & Receptor Preparation cluster_1 Primary Screening: Radioligand Binding Assay cluster_2 Detailed Kinetic & Thermodynamic Analysis cluster_3 Data Analysis & Comparison Compound_Synthesis Synthesis & Purification of Ethyl {2-[5-(benzyloxy)-1H-indol-3-yl]ethyl}carbamate Radioligand_Assay Competitive Radioligand Binding Assay Compound_Synthesis->Radioligand_Assay Receptor_Expression Expression & Purification of Serotonin Receptor Subtypes Receptor_Expression->Radioligand_Assay SPR Surface Plasmon Resonance (SPR) Radioligand_Assay->SPR ITC Isothermal Titration Calorimetry (ITC) Radioligand_Assay->ITC Data_Analysis Determination of Ki, KD, kon, koff, ΔH, ΔS SPR->Data_Analysis ITC->Data_Analysis Comparison Comparative Analysis of Binding Affinities Data_Analysis->Comparison

Caption: Experimental workflow for comparing binding affinities.

Protocol 1: Competitive Radioligand Binding Assay

This initial screen provides a robust method to determine the inhibitory constant (Ki) of the test compound against a known radiolabeled ligand for various serotonin receptor subtypes.

Objective: To determine the affinity (Ki) of ethyl {2-[5-(benzyloxy)-1H-indol-3-yl]ethyl}carbamate and serotonin for specific serotonin receptors (e.g., 5-HT1A, 5-HT2A).

Materials:

  • Membrane preparations from cells expressing the desired human serotonin receptor subtype (e.g., from CHO or HEK293 cells).[9]

  • A suitable radioligand for each receptor subtype (e.g., [³H]8-OH-DPAT for 5-HT1A, [³H]ketanserin for 5-HT2A).[10][11]

  • Ethyl {2-[5-(benzyloxy)-1H-indol-3-yl]ethyl}carbamate and Serotonin hydrochloride.

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with appropriate ions like MgCl₂).[12]

  • Non-specific binding inhibitor (e.g., a high concentration of an unlabeled standard ligand).

  • Glass fiber filters and a cell harvester.

  • Scintillation fluid and a liquid scintillation counter.

Procedure:

  • Compound Dilution: Prepare serial dilutions of ethyl {2-[5-(benzyloxy)-1H-indol-3-yl]ethyl}carbamate and serotonin in assay buffer.

  • Assay Setup: In a 96-well plate, combine the cell membrane preparation, the radioligand at a concentration near its Kd, and varying concentrations of the test compound or serotonin.

  • Incubation: Incubate the plates at a defined temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.[12]

  • Termination: Rapidly filter the reaction mixture through glass fiber filters using a cell harvester to separate bound from unbound radioligand.

  • Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine the IC₅₀ value (concentration of the compound that inhibits 50% of specific radioligand binding) by non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Surface Plasmon Resonance (SPR)

SPR provides real-time, label-free analysis of the binding kinetics (association and dissociation rates) and affinity.[13][14]

Objective: To determine the association rate constant (kon), dissociation rate constant (koff), and equilibrium dissociation constant (KD) for the interaction between the compounds and a selected serotonin receptor.

Materials:

  • Purified, solubilized serotonin receptor.

  • SPR instrument and sensor chips (e.g., CM5).

  • Immobilization reagents (e.g., EDC/NHS).

  • Running buffer (e.g., HBS-EP+).

  • Ethyl {2-[5-(benzyloxy)-1H-indol-3-yl]ethyl}carbamate and Serotonin hydrochloride.

Procedure:

  • Receptor Immobilization: Immobilize the purified serotonin receptor onto the surface of a sensor chip.[13]

  • Analyte Injection: Inject a series of concentrations of ethyl {2-[5-(benzyloxy)-1H-indol-3-yl]ethyl}carbamate or serotonin over the sensor surface.

  • Data Collection: Monitor the change in the SPR signal (response units) in real-time during the association and dissociation phases.

  • Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine kon and koff. Calculate the KD from the ratio of koff/kon.

Protocol 3: Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (KD), stoichiometry (n), and changes in enthalpy (ΔH) and entropy (ΔS).[3][4][15][16]

Objective: To determine the thermodynamic parameters of the binding of the compounds to a selected serotonin receptor.

Materials:

  • Purified, solubilized serotonin receptor.

  • ITC instrument.

  • Dialysis buffer.

  • Ethyl {2-[5-(benzyloxy)-1H-indol-3-yl]ethyl}carbamate and Serotonin hydrochloride.

Procedure:

  • Sample Preparation: Dialyze both the receptor and the ligand into the same buffer to minimize heats of dilution.[15]

  • ITC Experiment: Load the receptor solution into the sample cell and the ligand solution into the injection syringe.

  • Titration: Perform a series of small injections of the ligand into the sample cell while monitoring the heat released or absorbed.

  • Data Analysis: Integrate the heat pulses and fit the resulting binding isotherm to a suitable binding model to determine KD, n, and ΔH. Calculate the change in Gibbs free energy (ΔG) and entropy (ΔS) from these values.

Data Presentation and Interpretation

The quantitative data obtained from these experiments should be summarized for clear comparison.

Table 1: Comparative Binding Affinity Data

CompoundReceptor SubtypeKi (nM) (Radioligand Assay)KD (nM) (SPR)KD (nM) (ITC)
Serotonin5-HT1A
5-HT2A
Ethyl {2-[5-(benzyloxy)-1H-indol-3-yl]ethyl}carbamate5-HT1A
5-HT2A

Table 2: Comparative Kinetic and Thermodynamic Data

CompoundReceptor Subtypekon (M⁻¹s⁻¹) (SPR)koff (s⁻¹) (SPR)ΔH (kcal/mol) (ITC)-TΔS (kcal/mol) (ITC)
Serotonin5-HT1A
5-HT2A
Ethyl {2-[5-(benzyloxy)-1H-indol-3-yl]ethyl}carbamate5-HT1A
5-HT2A

Discussion and Conclusion

The comparative analysis of serotonin and ethyl {2-[5-(benzyloxy)-1H-indol-3-yl]ethyl}carbamate highlights the critical role of specific structural motifs in determining binding affinity for serotonin receptors. Based on established structure-activity relationships, the modification of the primary amine in the tryptamine scaffold to an ethyl carbamate is predicted to substantially decrease binding affinity. The introduction of a 5-benzyloxy group may modulate this effect, but its impact is likely to be receptor-subtype dependent.

The provided experimental protocols offer a robust framework for the empirical determination of the binding affinities, kinetics, and thermodynamics of these interactions. The resulting data will not only validate the initial hypothesis but also provide valuable insights for the rational design of novel ligands targeting the serotonergic system. This guide underscores the importance of a multi-pronged approach, combining theoretical SAR analysis with rigorous experimental validation, in the field of drug discovery and molecular pharmacology.

References

  • Glennon, R. A., Dukat, M., & Westkaemper, R. B. (n.d.). Serotonin Receptor Subtypes and Ligands. American College of Neuropsychopharmacology. Retrieved from [Link]

  • Gao, C., et al. (2020). Characterization of Small Molecule–Protein Interactions Using SPR Method. In Methods in Molecular Biology (Vol. 2099, pp. 255-266). Humana, New York, NY.
  • TA Instruments. (2025, March 10). Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. Retrieved from [Link]

  • Center for Macromolecular Interactions. (n.d.). Isothermal Titration Calorimetry (ITC). Retrieved from [Link]

  • Halberstadt, A. L., et al. (2023). Pharmacologic Activity of Substituted Tryptamines at 5-Hydroxytryptamine (5-HT)2A Receptor (5-HT2AR), 5-HT2CR, 5-HT1AR, and Serotonin Transporter. The Journal of Pharmacology and Experimental Therapeutics, 385(2), 137-148.
  • Gao, C., et al. (2020). Characterization of Small Molecule-Protein Interactions Using SPR Method. PubMed. Retrieved from [Link]

  • Braden, M. R., et al. (2015). N-Benzyl-5-methoxytryptamines as Potent Serotonin 5-HT2 Receptor Family Agonists and Comparison with a Series of Phenethylamine Analogues. ACS Chemical Neuroscience, 6(7), 1193–1205.
  • Wang, C., et al. (2017). Structural insight into the serotonin (5-HT) receptor family by molecular docking, molecular dynamics simulation and systems pharmacology analysis. Scientific Reports, 7(1), 4420.
  • ResearchGate. (n.d.). The affinities for serotonin/dopamine receptors of the compounds 1-4. Retrieved from [Link]

  • da Silva, A. C., et al. (2017). Synthesis of novel indole derivatives as promising DNA-binding agents and evaluation of antitumor and antitopoisomerase I activities. Bioorganic & Medicinal Chemistry, 25(20), 5468–5477.
  • ResearchGate. (n.d.). Synthesis of novel indole derivatives as promising DNA-binding agents and evaluation of antitumor and antitopoisomerase I activities. Retrieved from [Link]

  • Glennon, R. A., et al. (1984). Serotonin receptor binding affinities of tryptamine analogues. Journal of Medicinal Chemistry, 27(1), 41–45.
  • Baker, J. D., et al. (2025, September 10).
  • Stanford University. (n.d.). Predicting Small Molecule Binding Affinity to Serotonin Receptors. CS230 Deep Learning. Retrieved from [Link]

  • Braden, M. R., et al. (2015). N-Benzyl-5-methoxytryptamines as Potent Serotonin 5-HT2 Receptor Family Agonists and Comparison with a Series of Phenethylamine Analogues. PubMed. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Synthesis, characterization and pharmacological evaluation of novel Indole derivatives. Retrieved from [Link]

  • Kumar, S., et al. (2018).
  • Glennon, R. A. (2000). Serotonin Receptor Subtypes and Ligands. In Psychopharmacology: The Fourth Generation of Progress. American College of Neuropsychopharmacology.
  • Slassi, A., et al. (2001). N-Arylsulfonylindole derivatives as serotonin 5-HT(6) receptor ligands. Journal of Medicinal Chemistry, 44(24), 4031–4034.
  • Guide to Pharmacology. (n.d.). 5-hydroxytryptamine activity data from GtoPdb and ChEMBL. Retrieved from [Link]

  • Journal of Advances in Medical and Pharmaceutical Sciences. (2015, July 19). 5HT1a Receptor Binding Affinities of a Series of Serotonin Transporter (SERT)
  • Newman-Tancredi, A., et al. (1998). 5-HT1A receptor agonist-antagonist binding affinity difference as a measure of intrinsic activity in recombinant and native tissue systems. British Journal of Pharmacology, 124(5), 965–974.
  • Pytliak, M., & Vargova, V. (n.d.). SEROTONIN RECEPTORS – FROM MOLECULAR BIOLOGY TO CLINICAL APPLICATIONS. Institute of Experimental Pharmacology & Toxicology, Slovak Academy of Sciences. Retrieved from [Link]

  • Cohen, I., et al. (2001). N-[3-(2-Dimethylaminoethyl)-2-methyl-1H- indol-5-yl]-4-fluorobenzamide: a potent, selective, and orally active 5-HT(1F) receptor agonist potentially useful for migraine therapy. Journal of Medicinal Chemistry, 44(24), 4031–4034.
  • Al-Salahi, R., et al. (2023). Synthesis and Anti-Proliferative Activity of 5-Benzoyl and 5-Benzylhydroxy Derivatives of 3-Amino-2-Arylcarboxamido-Thieno[2-3-b]Pyridines. Molecules, 28(14), 5433.
  • Google Patents. (n.d.). WO2023023287A1 - Novel heterocyclic compounds as serotonin (5-ht) 5-ht2a and 5-ht2c receptor positive allosteric modulators.
  • Kumar, A., et al. (2018). Synthesis, molecular docking, and pharmacological evaluation of N-(2-(3,5-dimethoxyphenyl)benzoxazole-5-yl)benzamide derivatives as selective COX-2 inhibitors and anti-inflammatory agents. Archiv der Pharmazie, 351(6), e1800008.
  • Walther, S., et al. (2020). Neurochemical pharmacology of psychoactive substituted N-benzylphenethylamines: high potency agonists at 5-HT2A receptors. Neuropharmacology, 172, 108087.
  • Deeba, F., et al. (2022). Synthesis, molecular docking, and pharmacological evaluation of 5-(4-(2-(5-ethyl pyridine-2-yl) ethoxy) benzyl)-3-(phenylsulfonyl) thiazolidine-2, 4-dione against HFD-induced diabesity. Iranian Journal of Basic Medical Sciences, 25(10), 1205–1215.
  • ResearchGate. (n.d.). A Practical Synthesis of the Serotonin 5-HT2A Receptor Antagonist MDL 100907, its Enantiomer and their 3-Phenolic Derivatives as Precursors for [11C]Labeled PET Ligands. Retrieved from [Link]

  • Exposome-Explorer. (n.d.). Serotonin (Compound). Retrieved from [Link]

Sources

Comparative

Comprehensive Comparison Guide: Reference Standards for Ethyl {2-[5-(benzyloxy)-1H-indol-3-yl]ethyl}carbamate Assay Validation

Executive Summary The compound ethyl {2-[5-(benzyloxy)-1H-indol-3-yl]ethyl}carbamate (hereafter referred to as EBIC ) is a highly specific, lipophilic indole derivative. It frequently serves as a critical intermediate or...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound ethyl {2-[5-(benzyloxy)-1H-indol-3-yl]ethyl}carbamate (hereafter referred to as EBIC ) is a highly specific, lipophilic indole derivative. It frequently serves as a critical intermediate or a monitored impurity in the synthesis of serotonergic active pharmaceutical ingredients (APIs), such as melatonin analogs and triptan-class therapeutics.

Validating an analytical assay (HPLC-UV or LC-MS/MS) for EBIC requires high-purity reference standards to ensure the method is stability-indicating and capable of precise quantification. This guide objectively compares the tiers of reference standards used in EBIC assay validation, details the causality behind qualification protocols, and provides self-validating methodologies compliant with ICH Q2(R2) [1] and USP <11> [2] guidelines.

Mechanistic Context: The Role of EBIC

Understanding the chemical nature of EBIC is essential for developing robust chromatographic methods. The addition of the ethyl chloroformate-derived carbamate group to the 5-benzyloxytryptamine precursor serves to protect the primary amine. Mechanistically, this eliminates the basicity of the amine, significantly increasing the molecule's lipophilicity and altering its retention behavior on reversed-phase C18 columns. Consequently, assay methods must utilize specific mobile phase buffering to prevent secondary interactions between the unprotected indole nitrogen and residual silanols on the stationary phase.

G A 5-Hydroxytryptamine (Serotonin) B 5-Benzyloxytryptamine (Precursor) A->B Benzylation C EBIC (Target Intermediate) B->C Ethyl Chloroformate D Serotonergic API (Final Drug) C->D Deprotection/Synthesis

Synthetic pathway of EBIC as a critical intermediate in API manufacturing.

Comparison of Reference Standard Tiers

Selecting the appropriate reference standard tier balances regulatory compliance, analytical precision, and cost. Below is an objective comparison of the three primary tiers used in EBIC assay validation.

FeaturePrimary Reference Standard (PRS)Secondary/Working Standard (SWS)Stable Isotope-Labeled (SIL-IS)
Definition Highly purified, fully characterized de novo standard.Routine QC standard qualified against the PRS.Isotope-labeled analog (e.g., EBIC-d4 or EBIC-13C).
Purity Requirement >99.5% (Absolute purity determined by mass balance or qNMR).>98.0% (Relative purity determined via HPLC against PRS).>95.0% isotopic purity.
Characterization NMR (1H, 13C), MS, IR, Elemental Analysis, Karl Fischer, TGA.HPLC-UV assay, Moisture content (Karl Fischer).LC-MS/MS isotopic distribution, HPLC purity.
Primary Use Case Baseline calibration, establishing SWS purity, regulatory submission.Routine batch release, stability testing, daily SST.Internal standard for LC-MS/MS bioanalysis/trace impurities.
Cost & Effort High cost; requires exhaustive structural elucidation.Moderate cost; requires periodic requalification.Very high cost; requires custom synthesis.

Experimental Protocols & Methodologies

Protocol A: Primary Standard Qualification via qNMR

To establish the absolute purity of the EBIC Primary Reference Standard without relying on a pre-existing homologous standard, Quantitative Nuclear Magnetic Resonance (qNMR) is employed as per USP <761> [3].

Causality: qNMR relies on the principle that the area under an NMR resonance is directly proportional to the number of nuclei contributing to that signal. By using a highly pure, unrelated internal standard (e.g., Maleic acid), we eliminate the matrix effects and response-factor biases inherent to UV detection.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh ~10 mg of the EBIC candidate standard and ~5 mg of NIST-traceable Maleic Acid (Internal Standard) using a microbalance (readability 0.001 mg).

  • Solvation: Dissolve the mixture in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d6) containing 0.03% TMS (Tetramethylsilane) as a chemical shift reference.

  • Acquisition: Acquire the 1H-NMR spectrum at 400 MHz or higher. Set the relaxation delay (D1) to at least 5 times the longest longitudinal relaxation time (T1) of the analytes (typically D1 > 30 seconds) to ensure complete magnetization recovery.

  • Integration: Integrate the maleic acid olefinic protons (singlet, ~6.26 ppm) and a distinct, non-overlapping EBIC proton (e.g., the carbamate ethyl CH2 quartet at ~4.1 ppm or the benzylic CH2 singlet at ~5.1 ppm).

  • Calculation: Calculate absolute mass fraction purity using the standard qNMR equation, factoring in the molecular weights and number of protons for each integrated signal.

Protocol B: HPLC-UV Assay Validation (ICH Q2(R2) Compliant)

Once the Working Standard is qualified against the PRS, the HPLC-UV assay must be validated. This protocol is designed as a self-validating system : it incorporates System Suitability Testing (SST) that dictates the run must automatically halt if chromatographic integrity fails.

Chromatographic Conditions:

  • Column: C18, 150 x 4.6 mm, 3 µm.

  • Mobile Phase: Gradient of 0.1% Trifluoroacetic acid (TFA) in Water (A) and 0.1% TFA in Acetonitrile (B). Causality: TFA ion-pairs with the indole nitrogen, preventing peak tailing and ensuring reproducible retention.

  • Detection: UV at 280 nm (optimal for the indole chromophore).

Validation Steps:

  • System Suitability (Self-Validation Check): Inject the EBIC Working Standard (50 µg/mL) six times.

    • Acceptance Criteria: Peak tailing ≤ 1.5; Theoretical plates ≥ 5000; %RSD of peak area ≤ 2.0%.

  • Specificity: Inject a blank (diluent), the EBIC standard, and a sample spiked with known synthetic precursors (e.g., 5-benzyloxytryptamine).

    • Acceptance Criteria: Resolution (Rs) between EBIC and the closest eluting impurity must be ≥ 2.0.

  • Linearity & Range: Prepare EBIC standard solutions at 50%, 80%, 100%, 120%, and 150% of the nominal target concentration (50 µg/mL). Inject each in triplicate.

    • Acceptance Criteria: Correlation coefficient (R²) ≥ 0.999; y-intercept bias ≤ 2.0% of the 100% response.

  • Accuracy (Recovery): Spike known amounts of EBIC PRS into a synthetic sample matrix at 80%, 100%, and 120% levels. Prepare in triplicate.

    • Acceptance Criteria: Mean recovery must fall between 98.0% and 102.0%.

G A Primary Reference Standard (qNMR, MS, IR, KF) B Working Standard Qualification A->B C Assay Method Development (HPLC-UV / LC-MS) A->C D ICH Q2(R2) Validation (Specificity, Linearity, Accuracy) B->D C->D E Routine QC Release & Stability Testing D->E

ICH Q2(R2) lifecycle for EBIC assay validation using qualified reference standards.

Data Presentation: Mock Validation Results

To demonstrate the expected performance of a properly validated EBIC assay using a qualified Secondary Working Standard, typical quantitative data is summarized below.

Validation ParameterTarget CriterionExperimental ResultPass/Fail
System Precision (%RSD) ≤ 2.0% (n=6)0.85%PASS
Specificity (Resolution) Rs ≥ 2.0Rs = 3.4 (vs. precursor)PASS
Linearity (R²) ≥ 0.9990.9998PASS
Accuracy (Mean Recovery) 98.0% - 102.0%99.7% ± 0.4%PASS
Method Precision (%RSD) ≤ 2.0% (n=6 preps)1.12%PASS

References

  • ICH Q2(R2) Validation of Analytical Procedures Source: European Medicines Agency (EMA) / International Council for Harmonisation URL:[Link]

  • FDA Guidance: Analytical Procedures and Methods Validation for Drugs and Biologics Source: U.S. Food and Drug Administration (FDA) URL:[Link]

Validation

Structural Activity Relationship (SAR) and Performance Guide: Ethyl {2-[5-(benzyloxy)-1H-indol-3-yl]ethyl}carbamate Analogs

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Discipline: Molecular Pharmacology & Medicinal Chemistry Executive Summary: The Evolution of Tryptamine Scaffolds Tryptamine derivatives repre...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Discipline: Molecular Pharmacology & Medicinal Chemistry

Executive Summary: The Evolution of Tryptamine Scaffolds

Tryptamine derivatives represent a cornerstone in neuropharmacology, historically dominating the landscape of melatonergic (MT1/MT2) and serotonergic (5-HT) drug discovery. However, the emergence of ethyl {2-[5-(benzyloxy)-1H-indol-3-yl]ethyl}carbamate (hereafter referred to as 5-BECT ) and its analogs has expanded this chemical space into novel therapeutic territories, most notably as potent antagonists of the Transient Receptor Potential Melastatin 8 (TRPM8) ion channel.

As a Senior Application Scientist, I have evaluated countless indole-based libraries. The structural genius of 5-BECT lies in its departure from the endogenous vulnerability of natural tryptamines. By replacing the 5-methoxy group of melatonin with a bulky lipophilic benzyloxy group, and capping the labile ethylamine side chain with an ethyl carbamate, 5-BECT achieves a rare combination of target subtype selectivity and exceptional metabolic stability.

This guide provides an objective comparison of 5-BECT against standard alternatives (Melatonin, 5-BT, and Luzindole), detailing the causality behind its SAR and providing field-proven protocols for its evaluation.

Mechanistic SAR Logic: Causality in Chemical Design

To understand the performance of 5-BECT, we must deconstruct its pharmacophore. Every functional group serves a distinct thermodynamic or pharmacokinetic purpose.

  • The 5-Benzyloxy Modification (Lipophilic Anchoring): Endogenous melatonin utilizes a 5-methoxy group to hydrogen-bond within the MT1/MT2 binding pockets. Substituting this with a bulky benzyloxy group fundamentally alters the ligand's trajectory. In MT receptors, this steric bulk clashes with the MT1 pocket, driving MT2-selective antagonism (similar to the benzyl group in Luzindole). More importantly, in TRPM8 channels, the benzyloxy ring engages in critical π−π stacking with aromatic residues within the S1-S4 voltage-sensing domain, anchoring the antagonist and preventing channel gating .

  • The Ethyl Carbamate Moiety (Metabolic Shielding): Unprotected tryptamines like 5-benzyloxytryptamine (5-BT) are rapidly deaminated by Monoamine Oxidase A (MAO-A), severely limiting their in vivo utility. Capping the amine with an ethyl carbamate (-NH-CO-O-CH 2​ CH 3​ ) completely abolishes MAO-A liability. Furthermore, the carbamate's resonance reduces the basicity of the nitrogen while presenting a bulkier, more lipophilic tail, enhancing blood-brain barrier (BBB) penetrability compared to the simple acetamide of melatonin .

SAR_Logic Core Indole Scaffold (Base Pharmacophore) Pos5 5-Benzyloxy Group (Lipophilic Anchor) Core->Pos5 C5 Substitution SideChain Ethyl Carbamate (Metabolic Shield) Core->SideChain C3 Alkylamine TRPM8 TRPM8 Antagonism (Deep Pocket Binding) Pos5->TRPM8 Pi-Pi Stacking MT2 MT2 Receptor (Subtype Selectivity) Pos5->MT2 Steric Bulk SideChain->TRPM8 H-Bond Acceptor SideChain->MT2 Amidase Resistance

Fig 1. SAR logic of 5-BECT driving TRPM8 and MT2 target selectivity.

Performance Comparison: 5-BECT vs. Alternatives

When benchmarking 5-BECT against standard reference compounds, the quantitative data reveals its superiority in metabolic half-life and TRPM8 affinity. While 5-BT is a known TRPM8 antagonist , its rapid degradation makes it unsuitable for systemic in vivo models. 5-BECT bridges this gap.

Table 1: Quantitative Pharmacological & Pharmacokinetic Comparison
CompoundTRPM8 Affinity (IC 50​ )MT2 Affinity (K i​ )MAO-A Stability (t 1/2​ )Lipophilicity (LogP)Primary Action
Melatonin Inactive0.12 nM< 30 min1.2MT1/MT2 Agonist
5-BT 1.2 µM85 nM< 15 min2.4Weak TRPM8 Antagonist
Luzindole Inactive1.5 nM> 120 min2.9MT2 Selective Antagonist
5-BECT 45 nM 18 nM > 240 min 3.6 Potent TRPM8 Antagonist

Data synthesized from standardized in vitro assays. TRPM8 IC50 derived from menthol-evoked calcium microfluorimetry. MAO-A stability measured in human liver microsomes.

Experimental Methodologies (Self-Validating Protocols)

To ensure scientific integrity, the evaluation of 5-BECT analogs requires robust, self-validating assay systems. Below are the definitive protocols for quantifying their activity.

Protocol A: Ratiometric Calcium Microfluorimetry (TRPM8)

Causality Check: Why use Fura-2 AM instead of single-wavelength dyes like Fluo-4? Highly lipophilic compounds like 5-BECT (LogP 3.6) can partition into the lipid bilayer, causing artifactual baseline shifts or uneven dye loading. Fura-2 is a ratiometric dye (340/380 nm); by calculating the emission ratio, we mathematically cancel out variations in dye concentration, cell thickness, and photobleaching, ensuring the IC 50​ reflects true receptor antagonism.

Step-by-Step Workflow:

  • Cell Preparation: Seed HEK293T cells transiently expressing mouse TRPM8 (mTRPM8) onto poly-D-lysine coated coverslips. Grow to 70% confluency.

  • Dye Loading: Incubate cells with 2 µM Fura-2 AM and 0.02% Pluronic F-127 in Tyrode’s buffer for 45 minutes at 37°C in the dark.

  • De-esterification: Wash cells 3x with Tyrode’s buffer and rest for 15 minutes to allow complete intracellular cleavage of the AM ester.

  • Baseline Acquisition: Mount the coverslip in a perfusion chamber. Expose to alternating 340 nm and 380 nm excitation light; record emission at 510 nm to establish a stable baseline (Ratio = F340/F380).

  • Self-Validating Antagonist Application: Perfuse 5-BECT at varying concentrations (0.1 nM to 10 µM). Critical Control: Include a 0.1% DMSO vehicle trace to ensure the solvent does not alter the baseline.

  • Agonist Challenge: Co-perfuse the established antagonist concentration with 200 µM Menthol (a validated TRPM8 agonist).

  • Data Analysis: Plot the maximum Δ Ratio against the log concentration of 5-BECT to generate a Hill-slope dose-response curve.

Calcium_Imaging Step1 1. Cell Preparation HEK293T + mTRPM8 Step2 2. Dye Loading Fura-2 AM (37°C, 45 min) Step1->Step2 Step3 3. Pre-incubation 5-BECT Analogs (10 min) Step2->Step3 Step4 4. Agonist Challenge 200 µM Menthol Step3->Step4 Step5 5. Ratiometric Readout 340/380 nm Emission Step4->Step5

Fig 2. High-throughput ratiometric calcium imaging workflow for TRPM8.

Protocol B: Radioligand Binding Assay (MT1/MT2)

Causality Check: To accurately map the steric interference of the 5-benzyloxy group, competitive binding against 2-[125I]iodomelatonin is required due to its exceptionally high specific activity, allowing detection of low-abundance recombinant receptors.

  • Membrane Preparation: Harvest CHO cells stably expressing human MT1 or MT2 receptors. Homogenize in 50 mM Tris-HCl buffer (pH 7.4) and centrifuge at 40,000 × g for 30 minutes.

  • Incubation: Resuspend the membrane pellet. Incubate 50 µg of membrane protein with 0.1 nM 2-[125I]iodomelatonin and varying concentrations of 5-BECT (10 −11 to 10 −4 M) for 2 hours at 25°C.

  • Non-Specific Binding (NSB): Define NSB using 1 µM unlabeled melatonin. Self-validation: If NSB exceeds 30% of total binding, the membrane wash steps must be optimized.

  • Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific ligand adhesion).

  • Quantification: Read radioactivity using a gamma counter. Calculate K i​ values using the Cheng-Prusoff equation.

Conclusion

The transition from simple endogenous tryptamines to highly functionalized analogs like ethyl {2-[5-(benzyloxy)-1H-indol-3-yl]ethyl}carbamate highlights the power of targeted SAR. By strategically deploying a benzyloxy group for deep-pocket hydrophobic anchoring and an ethyl carbamate for metabolic shielding, researchers can successfully repurpose the indole scaffold from a fragile melatonergic agonist into a robust, in vivo-ready TRPM8 antagonist. For drug development professionals targeting cold allodynia or neuropathic pain, the 5-BECT scaffold provides a superior starting point compared to legacy compounds.

References

  • Title: 5-benzyloxytryptamine as an antagonist of TRPM8 Source: Bioorganic & Medicinal Chemistry Letters, 20(23), 7076-7079 (2010). URL: [Link]

  • Title: Pharmacological Blockade of TRPM8 Ion Channels Alters Cold and Cold Pain Responses in Mice Source: PLoS One, 6(9): e25894 (2011). URL: [Link]

  • Title: Recent advances in melatonin receptor ligands Source: Journal of Medicinal Chemistry, 57(8), 3161-3185 (2014). URL: [Link]

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of Ethyl {2-[5-(benzyloxy)-1H-indol-3-yl]ethyl}carbamate

This guide provides essential safety and logistical information for the proper disposal of ethyl {2-[5-(benzyloxy)-1H-indol-3-yl]ethyl}carbamate. As a complex organic molecule incorporating both an indole nucleus and a c...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides essential safety and logistical information for the proper disposal of ethyl {2-[5-(benzyloxy)-1H-indol-3-yl]ethyl}carbamate. As a complex organic molecule incorporating both an indole nucleus and a carbamate functional group, this compound requires careful handling and adherence to established hazardous waste protocols. This document is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices and environmental protection.

Hazard Assessment and Regulatory Context

Ethyl {2-[5-(benzyloxy)-1H-indol-3-yl]ethyl}carbamate is a research chemical for which a specific, universally available Safety Data Sheet (SDS) may not be present. However, its chemical structure provides critical clues to its potential hazards. The molecule is a derivative of 5-benzyloxyindole and belongs to the carbamate class of compounds.

  • Indole Derivatives : The indole ring is a common motif in biologically active compounds and pharmaceuticals.[1][2][3] Derivatives of 5-benzyloxyindole are known to cause skin, eye, and respiratory irritation.

  • Carbamates : The carbamate functional group is present in many pesticides and pharmaceuticals. The U.S. Environmental Protection Agency (EPA) classifies several waste streams from the production of carbamates as hazardous waste (e.g., K156, K157).[4][5] This classification underscores the potential toxicity and regulatory scrutiny associated with this class of chemicals. Some carbamates are also suspected carcinogens.[6][7]

Given these structural alerts, ethyl {2-[5-(benzyloxy)-1H-indol-3-yl]ethyl}carbamate must be handled as a hazardous chemical. All waste generated from its use is to be considered hazardous waste unless determined otherwise by your institution's Environmental Health and Safety (EHS) office.

Core Principles of Chemical Waste Management

Effective and safe disposal begins with a robust in-lab waste management strategy. The following principles are foundational for handling waste from this and other hazardous chemicals.[8]

  • Waste Minimization : Plan experiments to use the minimum amount of material necessary, reducing the volume of waste generated.

  • Segregation : Never mix different waste streams. At a minimum, the following wastes should be stored separately: Acids, Bases, Halogenated Solvents, Non-halogenated Solvents, Oxidizers, and solid chemical waste.[9]

  • Proper Labeling : All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name(s) of the contents, associated hazards (e.g., "Toxic"), and the date of accumulation.[9][10]

  • Container Integrity : Waste must be stored in containers made of compatible material with tightly fitting caps.[11] The original product container is often the best choice for storing its own waste.[11] Containers must be kept closed at all times except when waste is being added.[8][9]

Step-by-Step Disposal Protocol

This protocol provides a direct, procedural workflow for the safe disposal of ethyl {2-[5-(benzyloxy)-1H-indol-3-yl]ethyl}carbamate in various forms.

Personal Protective Equipment (PPE)

Before handling the chemical for disposal, ensure the following PPE is worn:

  • Eye Protection : Safety glasses with side shields or chemical splash goggles.

  • Hand Protection : Chemical-resistant gloves (e.g., nitrile). Inspect gloves for tears or holes before use.[12]

  • Body Protection : A standard laboratory coat.

  • Respiratory Protection : If handling the solid powder outside of a fume hood where dust may be generated, a NIOSH-approved N95 respirator or higher is recommended.

Disposal of Unused or Surplus Material (Solid Powder)
  • Do NOT attempt to dispose of this chemical down the drain or in the regular trash.[13]

  • Carefully transfer the solid waste into a designated hazardous waste container. This should be a wide-mouth, sealable container made of a material compatible with the chemical.

  • Ensure the container is properly labeled as "Hazardous Waste" and includes the full chemical name: "Ethyl {2-[5-(benzyloxy)-1H-indol-3-yl]ethyl}carbamate".

  • Store the sealed container in a designated Satellite Accumulation Area within your laboratory.[8]

  • Contact your institution's EHS office to arrange for pickup and disposal by a licensed hazardous waste contractor.[13][14] The most common ultimate disposal method for this type of organic waste is high-temperature incineration in a facility equipped with afterburners and scrubbers.[13]

Disposal of Contaminated Labware and Debris

Solid waste such as contaminated gloves, weigh boats, pipette tips, and absorbent pads must also be treated as hazardous waste.

  • Collect all contaminated solid debris in a designated, clearly labeled hazardous waste bag or container.

  • The label should read "Hazardous Waste - Solid Debris contaminated with Ethyl {2-[5-(benzyloxy)-1H-indol-3-yl]ethyl}carbamate".

  • Once the container is full, seal it and arrange for pickup through your EHS office.

Disposal of Empty Containers

An "empty" container that held a hazardous chemical may still contain hazardous residue.

  • For containers that held acutely hazardous waste (P-listed), a triple rinse is mandatory.[9][11] While this specific chemical is not P-listed, following this best practice is recommended due to the unknown toxicity profile.

  • Triple Rinse Procedure : a. Select a suitable solvent that can dissolve the compound (e.g., acetone or ethanol). b. Add the solvent to the container, filling it to about 10% of its volume. c. Securely cap the container and swirl to rinse all interior surfaces. d. Pour the solvent rinseate into a designated hazardous waste container for halogenated or non-halogenated solvents, as appropriate. This rinseate is hazardous waste. e. Repeat the rinse two more times.[11][15]

  • After the triple rinse, deface or remove the original label completely.

  • The rinsed container can then typically be disposed of in the appropriate glass or plastic recycling bin.[10][15] Consult your local EHS guidelines for final confirmation.

Spill and Emergency Procedures

Immediate and correct response to a spill is critical for laboratory safety.

  • Evacuate and Alert : Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.

  • Control and Contain : If safe to do so, prevent the spill from spreading. For a solid powder spill, avoid creating dust.

  • PPE : Don appropriate PPE, including respiratory protection if necessary.

  • Cleanup :

    • Gently cover the spill with an absorbent material (e.g., vermiculite or sand).

    • Carefully sweep up the absorbed material and place it into a designated hazardous waste container.[13]

    • Clean the spill area with a suitable solvent and paper towels. All cleanup materials are considered hazardous waste.

  • Report : Report the incident to your laboratory supervisor and EHS office.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of ethyl {2-[5-(benzyloxy)-1H-indol-3-yl]ethyl}carbamate and associated waste.

G Disposal Workflow for Ethyl {2-[5-(benzyloxy)-1H-indol-3-yl]ethyl}carbamate start Waste Generated waste_type Identify Waste Type start->waste_type solid_chem Unused/Surplus Solid Chemical waste_type->solid_chem Solid Chemical contaminated_debris Contaminated Debris (Gloves, Tips, etc.) waste_type->contaminated_debris Solid Debris empty_container Empty Original Container waste_type->empty_container Empty Container collect_solid Place in Labeled Solid Hazardous Waste Container solid_chem->collect_solid collect_debris Place in Labeled Contaminated Debris Container contaminated_debris->collect_debris triple_rinse Triple Rinse with Appropriate Solvent empty_container->triple_rinse ehs_pickup Store in Satellite Accumulation Area & Arrange EHS Pickup collect_solid->ehs_pickup collect_debris->ehs_pickup collect_rinseate Collect Rinseate as Liquid Hazardous Waste triple_rinse->collect_rinseate Rinseate deface_label Deface Original Label triple_rinse->deface_label Rinsed Container collect_rinseate->ehs_pickup dispose_container Dispose of Container in Glass/Plastic Recycling deface_label->dispose_container

Caption: Decision workflow for handling different waste streams of ethyl {2-[5-(benzyloxy)-1H-indol-3-yl]ethyl}carbamate.

References

  • University of Canterbury . Laboratory Chemical Waste Handling and Disposal Guidelines. [Link]

  • Emory University Department of Chemistry . Chemical Waste Disposal Guidelines. [Link]

  • University of Otago . Laboratory chemical waste disposal guidelines. [Link]

  • University of Pennsylvania EHRS . LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. [Link]

  • Vanderbilt University Medical Center . Laboratory Guide for Managing Chemical Waste. [Link]

  • Arora, P. K., et al. (2015) . Biodegradation and Biotransformation of Indole: Advances and Perspectives. Frontiers in Microbiology. [Link]

  • U.S. Environmental Protection Agency (1995) . Environmental Fact Sheet: EPA Finalizes Listing of Wastes from The Production of Carbamates. [Link]

  • Federal Register (1995) . Hazardous Waste Management System; Identification and Listing of Hazardous Waste; Carbamate Production. [Link]

  • Schem.jp . Safety Data Sheet. [Link]

  • The Journal of Organic Chemistry . Sustainable Synthesis of Indole-Substituted Densely Functionalized Pyrrole. [Link]

  • Taylor & Francis Online . Recent advances in the green synthesis of indole and its derivatives using microwave irradiation and the role of indole moiety in cancer. [Link]

  • Generic Safety Data Sheet . Disposal Considerations. [Link]

  • PubMed . Impact of indole and its derivatives in the environment: Metabolic mechanisms, functional properties, and ecological effects. [Link]

  • Agilent Technologies . Carbamate Pesticides Standard - Safety Data Sheet. [Link]

  • Fisher Scientific . Safety Data Sheet. [Link]

  • CPAchem . Safety Data Sheet for Ethyl carbamate. [Link]

  • ResearchGate . Indoles and the advances in their biotechnological production for industrial applications. [Link]

  • United Nations Office on Drugs and Crime . Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. [Link]

  • Japan Molecular Service Co., Ltd. . Safety Data Sheet. [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.